molecular formula C8H14O2 B153350 Ethyl (E)-2-hexenoate CAS No. 27829-72-7

Ethyl (E)-2-hexenoate

Cat. No.: B153350
CAS No.: 27829-72-7
M. Wt: 142.20 g/mol
InChI Key: SJRXWMQZUAOMRJ-VOTSOKGWSA-N
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Description

Ethyl 2-hexenoate is a fatty acid ethyl ester of 2-hexenoic acid. It has a role as a metabolite. It is functionally related to a 2-hexenoic acid.
Ethyl trans-2-hexenoate has been reported in Annona muricata and Carica papaya with data available.
Ethyl 2-hexenoate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-hex-2-enoate
Source PubChem
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InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SJRXWMQZUAOMRJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885403
Record name 2-Hexenoic acid, ethyl ester, (2E)-
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colourless liquid; fruity aroma, Colourless liquid; Fruity, green, pulpy, pineapple, apple aroma
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl trans-2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

167.00 to 174.00 °C. @ 760.00 mm Hg
Record name Ethyl 2E-hexenoate
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol), Slightly soluble in water; soluble in fats
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Ethyl trans-2-hexenoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.895-0.905 (20º), 0.895-0.905
Record name Ethyl 2-hexenoate (mixture of isomers)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2143/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Ethyl trans-2-hexenoate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1786/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

27829-72-7, 1552-67-6
Record name Ethyl trans-2-hexenoate
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Record name Ethyl hex-2-enoate
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Record name Ethyl 2-hexenoate
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Record name 2-Hexenoic acid, ethyl ester, (2E)-
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Record name 2-Hexenoic acid, ethyl ester, (2E)-
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Record name Ethyl hex-2-enoate
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Record name Ethyl (E)hex-2-enoate
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Record name ETHYL 2-HEXENOATE
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Record name Ethyl 2E-hexenoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Ubiquitous Presence of Ethyl (E)-2-hexenoate in the Plant Kingdom: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the natural occurrence, biosynthesis, and analytical methodologies for Ethyl (E)-2-hexenoate, a key contributor to the aromatic profile of many fruits and plants. This technical guide is intended for researchers, scientists, and professionals in the fields of drug development, food science, and plant biology, providing a comprehensive resource on this significant volatile organic compound.

This compound is a naturally occurring ester recognized for its characteristic fruity and green aroma, reminiscent of pineapple and apple. Its presence has been documented in a diverse range of fruits, contributing significantly to their unique flavor and scent profiles. This document consolidates the current scientific knowledge on the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an illustrative overview of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in numerous fruits, including but not limited to passion fruit, guava, and papaya.[1][2] The concentration of this ester can vary significantly depending on the fruit species, cultivar, and ripening stage. The following table summarizes the available quantitative data for the concentration of this compound in different fruit matrices.

FruitCultivar/GenotypeConcentration (µ g/100g )Analytical MethodReference
Sweet Passion Fruit (Passiflora alata Curtis)BGM0041.8 ± 0.2HS-SPME-GC-MS[1][2]
Sweet Passion Fruit (Passiflora alata Curtis)BGM1632.5 ± 0.3HS-SPME-GC-MS[1][2]

Note: The data is presented as mean ± standard deviation. The concentrations were semi-quantified using an external standard calibration curve.

Biosynthesis of this compound in Plants

The biosynthesis of esters in plants is a complex process involving multiple enzymatic reactions. While the specific pathway for this compound has not been fully elucidated in all plant species, a general pathway can be inferred from the known mechanisms of ester formation. The biosynthesis primarily involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs).

The precursors for this compound are ethanol and (E)-2-hexenoyl-CoA. Ethanol can be synthesized via the fermentation pathway from pyruvate. The (E)-2-hexenoyl-CoA is likely derived from the lipoxygenase (LOX) pathway, which involves the oxidative degradation of unsaturated fatty acids like linoleic or linolenic acid.

Biosynthesis_of_Ethyl_E_2_hexenoate FattyAcids Unsaturated Fatty Acids (e.g., Linoleic Acid) Hexenal (E)-2-Hexenal FattyAcids->Hexenal LOX Pathway HexenoicAcid (E)-2-Hexenoic Acid Hexenal->HexenoicAcid ALDH HexenoylCoA (E)-2-Hexenoyl-CoA HexenoicAcid->HexenoylCoA Acyl-CoA Synthetase EthylHexenoate This compound HexenoylCoA->EthylHexenoate Pyruvate Pyruvate Ethanol Ethanol Pyruvate->Ethanol Fermentation Pathway Ethanol->EthylHexenoate AAT_label AAT

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for Quantification

The accurate quantification of this compound in complex fruit matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

Representative Experimental Protocol: HS-SPME-GC-MS Analysis

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit pulp.

  • Transfer a specific amount of the homogenate (e.g., 3.0 g) into a headspace vial.

  • Add a saturated NaCl solution to enhance the release of volatile compounds.

  • Add a known amount of an appropriate internal standard (e.g., 2-octanol) for quantification.

2. HS-SPME Extraction:

  • Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorb the extracted volatiles from the SPME fiber in the GC injector at a high temperature (e.g., 250°C).

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

  • Use a temperature program to achieve optimal separation of the analytes.

  • The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

4. Quantification:

  • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantify the compound by constructing a calibration curve using standard solutions of this compound and the internal standard.

Experimental_Workflow Sample Fruit Sample Homogenization Homogenization Sample->Homogenization Vial Headspace Vial (+ NaCl, + Internal Standard) Homogenization->Vial Incubation Incubation & Agitation Vial->Incubation SPME HS-SPME Extraction Incubation->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Acquisition & Analysis GCMS->Data Quantification Quantification Data->Quantification

Caption: A typical experimental workflow for the quantification of volatile compounds.

References

Physical characteristics of Ethyl (E)-2-hexenoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical characteristics of Ethyl (E)-2-hexenoate, specifically its boiling point and density. The information is presented to support research, drug development, and quality control activities where this compound is utilized.

Core Physical Properties

This compound is a colorless liquid with a fruity, sweet, or floral aroma. Its primary physical characteristics, boiling point and density, are summarized below. These values are critical for a variety of laboratory and industrial applications, including purification by distillation, reaction condition optimization, and formulation development.

Data Presentation: Physical Properties of this compound
Physical PropertyValueConditions
Boiling Point 167.00 to 174.00 °C@ 760.00 mm Hg[1][2]
182.00 to 183.00 °C@ 760.00 mm Hg[3]
110.00 to 111.00 °C@ 10.00 mm Hg[3]
123-126 °C@ 12 mm Hg[4]
Density 0.89500 to 0.90500 g/cm³@ 20.00 °C[1]
0.95 g/cm³@ 25 °C[5]
0.89400 to 0.90000 g/cm³@ 25.00 °C[3]
0.8986 g/cm³Not Specified[6][7][8]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of boiling point and density for a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath)

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is securely attached to the thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring that the sample is fully submerged.

  • The side arm of the Thiele tube is gently and uniformly heated.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heating is stopped.

  • The liquid in the bath is allowed to cool slowly while being stirred.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This temperature is recorded from the thermometer.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a fine bore through its center, which allows for the measurement of a precise volume of liquid.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer (calibrated)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance (m_empty).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely adjusted by removing any excess water that has expanded through the capillary in the stopper. The outside of the pycnometer is carefully dried.

  • The mass of the pycnometer filled with water is determined (m_water).

  • The pycnometer is emptied, thoroughly dried, and then filled with this compound.

  • The same procedure of thermal equilibration in the constant temperature water bath is followed.

  • The mass of the pycnometer filled with the sample is determined (m_sample).

  • The density of the this compound is calculated using the following formula:

    Density of sample = [(m_sample - m_empty) / (m_water - m_empty)] * Density of water at the experimental temperature.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental physical properties.

G compound This compound property1 Boiling Point compound->property1 has physical property property2 Density compound->property2 has physical property

Relationship between this compound and its physical properties.

References

Solubility profile of Ethyl (E)-2-hexenoate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Ethyl (E)-2-hexenoate, a key compound in various industrial and research applications. Understanding its solubility is critical for formulation development, reaction chemistry, and toxicological studies. This document compiles available solubility data, outlines a standard experimental protocol for its determination, and presents a visual workflow for the methodology.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₁₄O₂. It is the ethyl ester of (E)-2-hexenoic acid and is recognized for its characteristic fruity aroma. Beyond its use as a flavoring and fragrance agent, it serves as a valuable intermediate in organic synthesis. A thorough understanding of its physical properties, particularly its solubility in various solvents, is paramount for its effective application and handling.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in different solvent systems. While extensive quantitative data for this compound is not widely published, the following table summarizes the available information. It is generally characterized as being soluble in alcohols and fats, with limited solubility in water.[1][2]

SolventTemperature (°C)SolubilityData TypeReference
Water25480.5 mg/LEstimated[3]
WaterNot Specified1.11 g/LPredicted[4]
WaterNot SpecifiedSlightly solubleQualitative[2]
WaterNot SpecifiedPractically insoluble to insolubleQualitative[1]
AlcoholNot SpecifiedSolubleQualitative[1][3]
FatsNot SpecifiedSolubleQualitative[2]

It is important to note that "alcohol" is a general term, and solubility can vary between different alcohols (e.g., methanol, ethanol). Esters of low molecular weight are generally somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules.[5] As a general principle in organic chemistry, like dissolves like; therefore, this compound, being a relatively non-polar ester, is expected to be miscible with many common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted isothermal saturation shake-flask method for determining the solubility of a compound. This method is considered a "gold standard" for its reliability and is suitable for determining the thermodynamic solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To avoid disturbing the sediment, the tip of the syringe should be positioned in the upper portion of the liquid.

  • Filtration: Immediately filter the collected aliquot through a solvent-compatible filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of this compound.

G A 1. Preparation Add excess this compound to a known volume of solvent. B 2. Equilibration Shake at constant temperature (e.g., 24-48 hours). A->B Incubate C 3. Phase Separation Allow excess solid to settle. B->C Settle D 4. Sample Collection Withdraw supernatant. C->D Aspirate E 5. Filtration Filter through a 0.45 µm filter. D->E Filter F 6. Dilution Dilute the filtrate with a known volume of solvent. E->F Dilute G 7. Quantification Analyze by GC-FID or HPLC-UV. F->G Analyze H 8. Calculation Determine solubility. G->H Calculate

Isothermal Saturation Shake-Flask Method Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound based on currently available data. The provided experimental protocol offers a standardized approach for researchers to generate more extensive and precise solubility data in a variety of solvents and conditions. Such data is crucial for advancing the application of this compound in research and industrial settings. Further experimental investigation is encouraged to build a more comprehensive quantitative solubility database for this compound.

References

Synonyms and alternative names for Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl (E)-2-hexenoate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and known biological roles. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a synthetic intermediate, a metabolic product, or a reference standard.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commercial databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

  • Ethyl trans-2-hexenoate[1][2]

  • (E)-Ethyl 2-hexenoate[2]

  • Ethyl (2E)-2-hexenoate[2]

  • trans-2-Hexenoic Acid Ethyl Ester[1]

  • 2-Hexenoic acid, ethyl ester, (2E)-[1]

  • FEMA 3675[2]

Chemical and Physical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValue
CAS Number 27829-72-7
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid[1]
Odor Fruity, green, pineapple, and apple-like[1][2]
Melting Point -2 °C (lit.)
Boiling Point 123-126 °C at 12 mm Hg (lit.)
Density 0.95 g/mL at 25 °C (lit.)
Refractive Index (n²⁰/D) 1.46 (lit.)
Flash Point >230 °F (>110 °C)
Solubility Slightly soluble in water; soluble in fats and alcohol[1]

Table 2: Spectroscopic and Chromatographic Data

Data TypeKey Information
Mass Spectrum Available through the NIST WebBook, providing fragmentation patterns for structural elucidation.
Infrared (IR) Spectrum Available through the NIST WebBook, showing characteristic peaks for the ester carbonyl and C=C double bond.
Kovats Retention Index Standard non-polar: 1018 - 1026, useful for gas chromatography applications.[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established organic chemistry reactions. The Wittig reaction is a common and stereoselective method for creating the (E)-alkene bond. Below is a representative protocol.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing (E)-α,β-unsaturated esters from aldehydes.[3][4][5][6] This pathway involves the reaction of an aldehyde with a stabilized phosphorus ylide.

Protocol:

  • Preparation of the Wittig Reagent (Ylide):

    • To a solution of ethyl 2-(triphenylphosphoranylidene)acetate (1.1 equivalents) in anhydrous toluene, add butyraldehyde (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add a non-polar solvent like hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

    • Filter the mixture and wash the solid with cold hexane.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

G Workflow for Wittig Synthesis of this compound cluster_0 Ylide Preparation cluster_1 Reaction cluster_2 Purification Ylide_reagent Ethyl 2-(triphenylphosphoranylidene)acetate Reaction_Vessel Reaction in Toluene (Room Temp, 12-24h) Ylide_reagent->Reaction_Vessel Aldehyde Butyraldehyde Aldehyde->Reaction_Vessel Workup Solvent Removal & Precipitation Reaction_Vessel->Workup Reaction Completion Filtration Filtration Workup->Filtration Precipitate TPO* Chromatography Column Chromatography Filtration->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product Purified Product caption *TPO = Triphenylphosphine oxide

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Applications and Biological Relevance

While primarily used in the flavor and fragrance industry, this compound holds relevance for researchers as a biochemical reagent and a known metabolite.[1][7]

G Applications and Roles of this compound cluster_industrial Industrial Applications cluster_research Research & Biological Context Central_Node This compound Flavor Flavoring Agent (Fruity, Pineapple, Apple) Central_Node->Flavor Fragrance Fragrance Component Central_Node->Fragrance Reagent Biochemical Reagent Central_Node->Reagent Metabolite Metabolite (e.g., in S. cerevisiae) Central_Node->Metabolite Natural_Product Natural Volatile (Found in fruits like guava, papaya) Central_Node->Natural_Product

Caption: Key application areas and biological roles of this compound.

Role in Metabolism

This compound is classified as a fatty acid ethyl ester.[1][8] Compounds in this class are involved in lipid and fatty acid metabolism.[8] It is a known metabolite in Saccharomyces cerevisiae (baker's yeast), a widely studied model organism in genetics and cell biology.[1] Its formation in yeast is linked to the esterification of (E)-2-hexenoic acid, a product of fatty acid metabolism. While not directly implicated in specific human signaling pathways relevant to drug development, its presence as a metabolite in a eukaryotic model system suggests that it could be encountered in metabolomic studies.

G Metabolic Context of this compound Fatty_Acid Fatty Acid Metabolism (e.g., Beta-oxidation) Hexenoic_Acid (E)-2-Hexenoic Acid Fatty_Acid->Hexenoic_Acid Intermediate Esterification Esterification (Enzymatic) Hexenoic_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Product This compound Esterification->Product

Caption: Simplified diagram showing the formation of this compound from fatty acid metabolism.

References

An In-depth Technical Guide to the Biological Role and Metabolic Pathways of Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (E)-2-hexenoate is a volatile organic compound with a characteristic fruity aroma, widely used as a flavoring agent in the food industry. Beyond its organoleptic properties, this α,β-unsaturated ester and its metabolic products play a role in cellular metabolism, particularly in lipid pathways. This technical guide provides a comprehensive overview of the current understanding of the biological roles and metabolic fate of this compound. It details its breakdown into bioactive fatty acids, explores its biosynthesis in microorganisms, and discusses its potential interactions with cellular signaling pathways. This document aims to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development by consolidating available data, outlining experimental methodologies, and visualizing key metabolic and signaling pathways.

Introduction

This compound, a member of the fatty acid ester class, is found naturally in various fruits and is also produced by microorganisms such as the yeast Saccharomyces cerevisiae[1][2]. Its primary commercial application lies in the food and fragrance industries due to its pleasant fruity and green aroma[2]. However, as an ingested substance, its metabolic fate and potential biological activities are of significant interest to the scientific community. This guide delves into the biochemical processes following the ingestion of this compound, its synthesis in biological systems, and its potential physiological effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, and reactivity in biological systems.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₂[2]
Molecular Weight 142.20 g/mol [2]
Appearance Colorless liquid[2]
Odor Fruity, green, pineapple, apple aroma[2]
Boiling Point 167.00 to 174.00 °C @ 760.00 mm Hg[2]
Solubility in Water Slightly soluble[2]
Solubility in Fats Soluble[2]
Refractive Index 1.429-1.434[2]
Specific Gravity 0.895-0.905[2]

Metabolic Pathways

The metabolism of this compound in mammals is anticipated to proceed via two main stages: hydrolysis of the ester bond followed by the β-oxidation of the resulting fatty acid.

Hydrolysis

Upon ingestion, this compound is likely hydrolyzed by non-specific esterases present in the gastrointestinal tract and liver into ethanol and (E)-2-hexenoic acid. This is a common metabolic pathway for many dietary esters.

E2H This compound Esterase Esterases E2H->Esterase H2O H₂O H2O->Esterase Ethanol Ethanol Esterase->Ethanol E2HA (E)-2-Hexenoic Acid Esterase->E2HA

Figure 1: Hydrolysis of this compound.
β-Oxidation of (E)-2-Hexenoic Acid

The resulting (E)-2-hexenoic acid is a short-chain unsaturated fatty acid and is expected to be metabolized through the fatty acid β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain. A key enzyme in the metabolism of unsaturated fatty acids with a double bond at an even-numbered carbon is enoyl-CoA hydratase[3][4]. The pathway also involves trans-2-enoyl-CoA reductase[5][6][7].

cluster_0 Mitochondrial β-Oxidation E2HA (E)-2-Hexenoic Acid HCoA Hexenoyl-CoA E2HA->HCoA Acyl-CoA Synthetase H3HCoA 3-Hydroxyhexanoyl-CoA HCoA->H3HCoA Enoyl-CoA Hydratase K3HCoA 3-Ketohexanoyl-CoA H3HCoA->K3HCoA 3-Hydroxyacyl-CoA Dehydrogenase BCoA Butyryl-CoA K3HCoA->BCoA β-Ketothiolase ACoA Acetyl-CoA K3HCoA->ACoA β-Ketothiolase

Figure 2: β-Oxidation of (E)-2-Hexenoic Acid.

Biological Role and Signaling

While the primary biological role of this compound is related to its flavor profile, its metabolic products, particularly short-chain fatty acids (SCFAs), can exert biological effects.

Role as a Precursor to Bioactive Molecules

The metabolism of (E)-2-hexenoic acid generates acetyl-CoA, which is a central molecule in cellular energy metabolism, feeding into the citric acid cycle. Furthermore, short-chain fatty acids are known to act as signaling molecules.

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Short-chain fatty acids have been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ[1][8][9][10]. PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism[1][8][9][10]. Activation of PPARγ by SCFAs can lead to a switch from lipogenesis to fat oxidation[9]. This suggests that the metabolic products of this compound could potentially modulate lipid metabolism through PPAR signaling.

SCFA Short-Chain Fatty Acids (from this compound metabolism) PPARG PPARγ SCFA->PPARG Activates RXR RXR PPARG->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to GeneExp Target Gene Expression (e.g., Lipid Metabolism Genes) PPRE->GeneExp Regulates

Figure 3: Potential PPARγ Signaling Pathway Activation.

Biosynthesis in Saccharomyces cerevisiae

In the yeast Saccharomyces cerevisiae, this compound is synthesized as a secondary metabolite during fermentation. The key enzymes involved are alcohol acyltransferases, specifically Eht1p and Eeb1p[11][12][13][14][15]. These enzymes catalyze the condensation of an acyl-CoA molecule (hexanoyl-CoA) with ethanol.

cluster_1 Yeast Biosynthesis HCoA_yeast Hexanoyl-CoA AAT Alcohol Acyltransferase (Eht1p/Eeb1p) HCoA_yeast->AAT Ethanol_yeast Ethanol Ethanol_yeast->AAT E2H_yeast This compound AAT->E2H_yeast CoA_yeast CoA AAT->CoA_yeast

Figure 4: Biosynthesis of this compound in Yeast.

Experimental Protocols

Detailed experimental protocols for studying this compound are not widely published. However, standard methodologies for related compounds can be adapted.

Quantification in Biological Samples

Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantitative analysis of volatile esters like this compound in food and biological matrices[16][17].

Workflow:

Sample Sample (e.g., food, biological fluid) Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis (Quantification) GCMS->Data

Figure 5: GC-MS Analysis Workflow.

Protocol Outline:

  • Sample Preparation: Homogenize the sample and add an internal standard (e.g., a related ester not present in the sample).

  • Extraction: Perform a liquid-liquid extraction using a non-polar solvent like hexane to isolate the volatile esters.

  • Concentration: Carefully concentrate the organic extract under a stream of nitrogen.

  • GC-MS Analysis: Inject the concentrated extract into a GC-MS system. Use a suitable capillary column for separation. The mass spectrometer is used for identification and quantification based on characteristic fragment ions.

In Vitro Esterase Activity Assay

Method: The activity of esterases that hydrolyze this compound can be determined by measuring the rate of production of one of its products, such as ethanol or (E)-2-hexenoic acid. A titrimetric method can be employed to measure the production of the acidic product[18].

Protocol Outline:

  • Reaction Mixture: Prepare a buffered solution containing a known concentration of this compound.

  • Enzyme Addition: Initiate the reaction by adding the esterase-containing sample (e.g., tissue homogenate, cell lysate).

  • Titration: Maintain a constant pH by titrating the liberated (E)-2-hexenoic acid with a standardized base solution (e.g., NaOH).

  • Activity Calculation: The rate of base addition is proportional to the esterase activity.

Safety and Toxicology

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated this compound and have concluded that it poses no safety concern at current levels of intake when used as a flavoring agent[19][20][21]. As an α,β-unsaturated carbonyl compound, it belongs to a class of chemicals that can exhibit toxicity, primarily through Michael-type addition reactions with biological nucleophiles[22][23][24][25][26]. However, the low levels of exposure from its use as a flavoring agent are not considered to be a risk.

Conclusion

This compound is a well-characterized flavoring agent with a understood metabolic fate. Its hydrolysis to ethanol and (E)-2-hexenoic acid, followed by β-oxidation of the fatty acid, integrates it into central cellular metabolism. The potential for its metabolic byproducts to act as signaling molecules, particularly through the activation of PPARγ, suggests a broader biological role beyond its sensory properties. Further research is warranted to elucidate the specific enzymes involved in its metabolism in different tissues and to quantify its effects on cellular signaling pathways under various physiological and pathological conditions. This guide provides a solid foundation for such future investigations.

References

An In-depth Technical Guide to the Odor Profile of Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-2-hexenoate (CAS: 27829-72-7) is an organic ester recognized for its distinct fruity and green aroma.[1][2][3] This volatile compound contributes to the characteristic scent of various fruits and fermented beverages. An understanding of its odor profile is crucial for its application in the flavor and fragrance industries, as well as for research into chemosensory perception and the development of novel therapeutics targeting olfactory pathways. This guide provides a comprehensive overview of the chemical and sensory properties of this compound, details of experimental protocols for its analysis, and an exploration of the biochemical pathways involved in its perception.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, analysis, and understanding its behavior in various matrices.

PropertyValueReference
Synonyms Ethyl trans-2-hexenoate, FEMA 3675[2][3][4]
CAS Number 27829-72-7[2][3][4]
Molecular Formula C8H14O2[4]
Molecular Weight 142.20 g/mol [4]
Appearance Colorless clear liquid[2]
Boiling Point 110-111 °C @ 10.00 mm Hg[2]
Flash Point 131.00 °F (55.00 °C) TCC[2]
Specific Gravity 0.895 - 0.905 @ 25.00 °C[2]
Refractive Index 1.447 - 1.453 @ 20.00 °C[2]
Vapor Pressure 1.320 mm/Hg @ 25.00 °C[2]
Solubility Soluble in most organic solvents; insoluble in water[2]
logP (o/w) 2.91[2]

Odor Profile: A Qualitative and Quantitative Overview

Qualitative Descriptors

The primary odor characteristics of this compound include:

  • Fruity: Often likened to pineapple and apple.[2]

  • Green: Possessing a fresh, vegetative nuance.[2][3]

  • Sweet: A sugary undertone that complements its fruity character.[1][2]

  • Rum-like: A distinct boozy or fermented note is also frequently reported.[1]

Quantitative Sensory Data

Precise quantitative data from sensory panel evaluations, such as odor activity values (OAV) and flavor dilution (FD) factors, are not extensively published for this compound. However, for the related compound ethyl hexanoate, the aroma threshold value is reported to be in the range of 0.3 to 5 parts per billion (ppb).[5] This suggests that this compound is also likely to be a potent odorant with a low detection threshold.

Experimental Protocols

The characterization of the odor profile of volatile compounds like this compound relies on sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.

Objective: To separate and identify the individual odor components of a sample containing this compound and to characterize their respective scents.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Olfactory port connected to the GC effluent.

  • Humidifier for the air supply to the olfactory port.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration appropriate for GC analysis (e.g., 100 ppm).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for flavor and fragrance analysis.[6]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Split Ratio: 10:1.

  • Olfactometry:

    • The GC effluent is split between the detector (FID or MS) and the olfactory port.

    • A trained sensory panelist sniffs the effluent from the olfactory port and records the time, duration, and description of each detected odor.

    • Humidified air is mixed with the effluent to prevent nasal passage irritation.

  • Data Analysis: The retention times of the detected odors are matched with the peaks on the chromatogram to identify the corresponding compounds. The odor descriptions provide a detailed profile of the sample's aroma.

Sensory Panel Evaluation for Quantitative Odor Profiling

A trained sensory panel can provide quantitative data on the intensity of different odor attributes.

Objective: To obtain a quantitative sensory profile of this compound.

Panelists: A panel of 8-12 trained individuals with demonstrated sensory acuity for fruity and green aromas.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of this compound in an odorless solvent (e.g., mineral oil or propylene glycol).

  • Reference Standards: Provide reference standards for the key aroma attributes (e.g., isoamyl acetate for "fruity," hexanal for "green," and a sucrose solution for "sweet").

  • Evaluation:

    • Panelists are presented with the samples in a randomized order in a controlled sensory evaluation booth.

    • They rate the intensity of each predefined attribute (fruity, green, sweet, rum-like) on a labeled magnitude scale (e.g., 0 = not perceptible, 100 = extremely intense).

  • Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative sensory profile. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between samples.

Visualizations of Key Pathways and Workflows

Biosynthesis of Fruity Esters

The characteristic fruity aroma of many esters, including this compound, is a result of their biosynthesis in plants and microorganisms. The following diagram illustrates a generalized pathway for the formation of fruity esters.

G Biosynthesis of Fruity Esters cluster_0 Fatty Acid/Amino Acid Metabolism cluster_1 Precursor Formation Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Alcohols Alcohols Fatty Acids->Alcohols Amino Acids Amino Acids Amino Acids->Acyl-CoA Amino Acids->Alcohols Alcohol Acetyltransferase (AAT) Alcohol Acetyltransferase (AAT) Acyl-CoA->Alcohol Acetyltransferase (AAT) Alcohols->Alcohol Acetyltransferase (AAT) Fruity Esters Fruity Esters Alcohol Acetyltransferase (AAT)->Fruity Esters Esterification

Caption: Generalized pathway for the biosynthesis of fruity esters from fatty acid and amino acid precursors.

Olfactory Signal Transduction Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to olfactory receptors in the nasal epithelium. This triggers a G-protein coupled receptor (GPCR) signaling cascade, as depicted below.

G Olfactory Signal Transduction Pathway Odorant (this compound) Odorant (this compound) Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Odorant (this compound)->Olfactory Receptor (GPCR) Binding G-protein (Golf) G-protein (Golf) Olfactory Receptor (GPCR)->G-protein (Golf) Activation Adenylate Cyclase Adenylate Cyclase G-protein (Golf)->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP ATP->Adenylate Cyclase Ion Channel Ion Channel cAMP->Ion Channel Opening Ca2+/Na+ Influx Ca2+/Na+ Influx Ion Channel->Ca2+/Na+ Influx Depolarization Depolarization Ca2+/Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Signal to Brain Signal to Brain Action Potential->Signal to Brain

Caption: The G-protein coupled receptor signaling cascade initiated by the binding of an odorant molecule.

Experimental Workflow for Odor Profile Analysis

A systematic workflow is essential for the comprehensive analysis of an odorant's profile, from sample preparation to data interpretation.

G Experimental Workflow for Odor Profile Analysis Sample Preparation Sample Preparation GC-O Analysis GC-O Analysis Sample Preparation->GC-O Analysis Sensory Panel Evaluation Sensory Panel Evaluation Sample Preparation->Sensory Panel Evaluation Data Acquisition Data Acquisition GC-O Analysis->Data Acquisition Sensory Panel Evaluation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Odor Profile Characterization Odor Profile Characterization Data Analysis->Odor Profile Characterization

Caption: A logical workflow for the comprehensive sensory and instrumental analysis of an odorant.

Conclusion

This compound is a significant aroma compound with a characteristic fruity, green, and sweet odor profile. While qualitative descriptions are well-documented, a deeper quantitative understanding through standardized sensory panel evaluations and the determination of its odor threshold would be beneficial for its precise application in various fields. The provided experimental protocols offer a framework for such investigations. Furthermore, elucidating the specific olfactory receptors that interact with this compound would provide valuable insights into the molecular mechanisms of olfaction and could inform the development of novel flavor and fragrance ingredients, as well as potential therapeutic agents targeting the sense of smell.

References

A Technical Guide to Ethyl (E)-2-hexenoate: Suppliers, Commercial Availability, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl (E)-2-hexenoate, a valuable chemical compound with applications in various scientific domains. This document details its key suppliers, commercial availability, and physicochemical properties, alongside essential safety and handling protocols. Furthermore, it outlines a general experimental workflow for the quality control of this compound, a critical step for ensuring the reliability and reproducibility of research outcomes.

Introduction to this compound

This compound, also known as ethyl trans-2-hexenoate, is an organic compound with the chemical formula C8H14O2.[1] It is a colorless liquid characterized by a fruity, green, and sweet aroma, often likened to pineapple.[2] While extensively utilized in the flavor and fragrance industry, its potential as a research chemical and a building block in organic synthesis is also noteworthy for the scientific community. This guide aims to provide researchers and drug development professionals with the foundational knowledge required to source and effectively utilize this compound in their work.

Key Suppliers and Commercial Availability

A multitude of chemical suppliers offer this compound in various grades and quantities, catering to both research and industrial needs. The commercial availability ranges from small laboratory-scale amounts to bulk quantities. When selecting a supplier, it is crucial to consider factors such as purity, available documentation (e.g., Certificate of Analysis), and lead times.

Table 1: Key Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) ≥98%Grams to KilogramsOffers detailed safety and handling information.
Thermo Fisher Scientific Not specifiedGrams to KilogramsProvides a comprehensive Safety Data Sheet (SDS).[3]
TCI America >97.0% (GC)25g, 500gSpecializes in reagents for research.
Bedoukian Research, Inc. ≥98.0%, KosherInquire for detailsA primary manufacturer for the flavor and fragrance industry, also supplying research quantities.[4]
BOC Sciences 98.0%Inquire for detailsSupplies a range of chemicals for pharmaceutical and biotech research.
ChemicalBull Pvt. Ltd. High-purityFlexible packagingManufacturer and global distributor.
The Good Scents Company VariousVariousA comprehensive resource listing multiple suppliers.[5]
MedChemExpress 98.51%10g, 25g, 50gFocuses on biochemical reagents for life science research.[2]

This table is not exhaustive but represents a selection of prominent suppliers. Researchers are encouraged to visit the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental setups.

Table 2: Physicochemical Data of this compound

PropertyValueReference
CAS Number 27829-72-7[1]
Molecular Formula C8H14O2[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 173 - 175 °C[3]
Density ~0.895 g/mL at 25 °C[4]
Refractive Index ~1.432 at 20 °C[4]
Solubility Insoluble in water; soluble in alcohol and most organic solvents.[4]
Flash Point 54 °C (129.2 °F)[3]

Safety and Handling

Proper safety precautions are paramount when working with any chemical, including this compound. It is classified as a flammable liquid and vapor.[3]

General Safety Precautions: [3][6]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Ensure work is conducted in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Fire: Use carbon dioxide, dry chemical powder, or appropriate foam for extinction.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier for comprehensive safety information.

Experimental Protocols: Quality Control

Ensuring the purity and identity of starting materials is a fundamental aspect of rigorous scientific research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound.

General Protocol for GC-MS Analysis of this compound:

This protocol provides a general framework. Specific parameters may need to be optimized based on the available instrumentation.

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample.

  • Sample Preparation:

    • Dissolve a known amount of the this compound to be tested in the same solvent used for the standards to achieve an expected concentration within the calibration range.

  • GC-MS Instrumentation and Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identification: Compare the retention time and the mass spectrum of the sample with that of the authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 142 and other characteristic fragment ions.[7]

    • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the sample from this curve. Purity can be estimated by the relative area percentage of the main peak.

Logical Workflow and Visualization

The procurement and qualification of a chemical for research purposes follow a logical workflow to ensure the integrity of experimental results. The following diagram, generated using Graphviz, illustrates this process for this compound.

A Define Research Needs (Purity, Quantity) B Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI) A->B C Request Quotations and Certificates of Analysis (CoA) B->C D Evaluate Suppliers (Cost, Lead Time, Quality) C->D E Select Supplier and Procure this compound D->E F Receiving and Initial Inspection (Labeling, Packaging) E->F G In-house Quality Control (e.g., GC-MS Analysis) F->G H Compare Results with Supplier's CoA G->H I Release for Research Use H->I Meets Specs J Quarantine/Reject if Specifications are Not Met H->J Does Not Meet Specs

Procurement and Qualification Workflow for Research Chemicals

Conclusion

This compound is a readily available chemical with a well-characterized profile. For researchers, scientists, and drug development professionals, a clear understanding of its properties, suppliers, and appropriate handling is crucial. By following a systematic approach to sourcing and quality control, the scientific community can confidently incorporate this compound into their studies, paving the way for new discoveries and innovations.

References

Methodological & Application

Application Notes and Protocols for the Steglich Esterification of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the Steglich esterification of 2-hexenoic acid, an α,β-unsaturated carboxylic acid. The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, utilizing a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[2][3] The protocol herein is adapted from established procedures for similar α,β-unsaturated systems, such as cinnamic acid derivatives, which have demonstrated high to quantitative yields.[4]

Introduction

The synthesis of esters is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical, flavor, and materials industries. The Steglich esterification, first reported in 1978, offers a significant advantage over traditional methods like Fischer esterification by proceeding under neutral conditions and at room temperature, thus preserving the integrity of sensitive functional groups.[1][5] The reaction involves the activation of the carboxylic acid by a carbodiimide, forming a highly reactive O-acylisourea intermediate.[4][6] A nucleophilic catalyst, DMAP, then facilitates the transfer of the acyl group to the alcohol, affording the desired ester and a urea byproduct.[6] This protocol details the application of the Steglich esterification to 2-hexenoic acid, a common building block in organic synthesis.

Data Presentation

The following table summarizes the key quantitative data for the Steglich esterification of 2-hexenoic acid with a generic primary alcohol (e.g., ethanol). The data is based on typical molar ratios and expected yields for similar substrates.[4]

ParameterValueNotes
Reactants
2-Hexenoic Acid1.0 mmolThe limiting reagent.
Alcohol (e.g., Ethanol)1.0 - 1.2 mmolA slight excess may be used to ensure complete conversion of the carboxylic acid.
DCC1.1 - 1.5 mmolN,N'-Dicyclohexylcarbodiimide. A slight excess is used to drive the reaction to completion.
DMAP0.1 - 0.2 mmol (10-20 mol%)4-Dimethylaminopyridine. Acts as a nucleophilic catalyst.
Reaction Conditions
SolventDichloromethane (DCM)Anhydrous solvent is crucial for the success of the reaction.
TemperatureRoom Temperature (20-25 °C)The reaction is typically carried out at ambient temperature.
Reaction Time1.5 - 4 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Expected Outcome
Expected Yield90-98%Based on yields reported for the Steglich esterification of similar α,β-unsaturated acids like cinnamic acid.[4] Actual yields may vary.
ByproductDicyclohexylurea (DCU)Insoluble in many organic solvents and can be removed by filtration.

Experimental Protocol

Materials and Reagents
  • 2-Hexenoic acid

  • Alcohol (e.g., Ethanol, anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-hexenoic acid (1.0 mmol, 1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.15 mmol, 0.15 eq).

  • Solvent and Alcohol Addition: Dissolve the solids in anhydrous dichloromethane (DCM, approximately 5-10 mL). Add the alcohol (1.0 mmol, 1.0 eq) to the solution via syringe.

  • Initiation of Reaction: In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol, 1.5 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup - Filtration: Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of DCM to recover any product.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with:

    • 1 M aqueous HCl solution (to remove excess DMAP and any remaining DCC).

    • Saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid).

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by column chromatography on silica gel.

Safety Precautions
  • DCC is a potent skin allergen and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

  • DCM is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation.

  • Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Mandatory Visualization

Steglich_Esterification_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagent1 2-Hexenoic Acid mix Mix Reagents in Anhydrous DCM reagent1->mix reagent2 Alcohol reagent2->mix reagent3 DCC reagent3->mix Add dropwise reagent4 DMAP reagent4->mix stir Stir at Room Temp (1.5-4h) mix->stir filter Filter DCU stir->filter extract Aqueous Extraction (HCl, NaHCO3, Brine) filter->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography (Optional) evaporate->purify product Pure Ester evaporate->product If pure purify->product

Caption: Experimental workflow for the Steglich esterification of 2-hexenoic acid.

References

Application Note: Analysis of Ethyl (E)-2-hexenoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of Ethyl (E)-2-hexenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile ester compound that contributes to the aroma and flavor profiles of various foods and beverages.[1] Accurate analysis of this compound is crucial for quality control in the food and fragrance industries, as well as in metabolic research where it may appear as a biomarker. The protocol described herein outlines sample preparation, GC-MS instrument parameters, and data analysis techniques to ensure reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] Its high sensitivity and specificity make it the method of choice for analyzing complex mixtures, such as those found in food matrices and biological samples.[2][3] this compound (CAS RN: 27829-72-7), a fatty acid ethyl ester, possesses a characteristic fruity aroma and is found in various natural products.[4] This document provides a standardized protocol for its analysis by GC-MS, which can be adapted for various sample types.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive method suitable for volatile compounds like this compound in liquid and solid samples.[1][5]

Reagents and Materials:

  • 20 mL headspace vials with PTFE/silicone septa and magnetic screw caps

  • SPME fiber assembly: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended for semi-volatile esters.[1]

  • Sodium chloride (for salting out, if required)

  • Internal Standard (IS): e.g., Ethyl heptadecanoate (or another suitable compound not present in the sample)

Procedure:

  • Sample Aliquoting: Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.[1]

  • Internal Standard Spiking: Add a known concentration of the internal standard to the sample.

  • Matrix Modification (Optional): For aqueous samples, adding sodium chloride can increase the volatility of the analyte.

  • Vial Sealing: Immediately seal the vial to prevent the loss of volatile compounds.[1]

  • Incubation and Extraction: Place the vial in an autosampler with an incubation chamber. Equilibrate the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 15 minutes) to allow the analytes to partition into the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column.[1]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrument.

ParameterRecommended Condition
Gas Chromatograph
Injection Port Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1.0 mL/min
ColumnNonpolar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, and hold for 5 min.
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[6]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

AnalyteMolecular FormulaMolecular Weight ( g/mol )CAS Registry NumberKovats Retention Index (Non-polar column)Key Mass Fragments (m/z)
This compoundC8H14O2142.2027829-72-7~1020-104041, 55, 69, 81, 97, 113, 127, 142

Kovats Retention Index values can vary slightly depending on the specific column and analytical conditions.[4][7]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Incubate Incubation & Headspace Generation Spike->Incubate SPME HS-SPME Incubate->SPME GC_Inject GC Injection & Desorption SPME->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Qualitative Qualitative Analysis (Mass Spectrum Library Search) MS_Detection->Qualitative Quantitative Quantitative Analysis (Peak Integration & Calibration) MS_Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described HS-SPME sample preparation method is efficient and minimizes solvent use. The provided GC-MS parameters and quantitative data serve as a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for this and similar volatile ester compounds. Adherence to these guidelines will facilitate accurate and reproducible quantification, which is essential for quality control and research applications.

References

Application Notes and Protocols: The Use of Ethyl (E)-2-hexenoate in Fragrance and Perfumery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl (E)-2-hexenoate (CAS No. 27829-72-7) is an unsaturated aliphatic ester recognized for its significant contribution to the palette of fragrance and flavor chemists.[1] As a volatile organic compound, it imparts a complex and powerful aroma that is highly valued in perfumery. Its scent is predominantly characterized as fruity, green, and sweet, with distinct nuances of rum, tropical fruits like pineapple and papaya, and a juicy quality.[2][3] This multifaceted olfactory profile makes it a versatile ingredient for creating vibrant and sophisticated fragrance compositions.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's properties, applications, and relevant experimental protocols for its synthesis, analysis, and sensory evaluation in a research context.

Physicochemical and Olfactory Properties

This compound is a colorless liquid with a medium odor strength and substantivity of over one hour on a smelling strip.[2][3] Its key properties are summarized below.

Table 1: Physicochemical and Olfactory Data for this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₄O₂[4]
Molecular Weight 142.19 g/mol [4]
Appearance Colorless clear liquid[2][3]
Odor Type Fruity, Green[2][3]
Odor Description Rummy, fruity, green, sweet, juicy; with tropical, papaya, quince, and winey notes.[2][3]
Specific Gravity 0.894 - 0.905 @ 20-25°C[2][3]
Refractive Index 1.430 - 1.440 @ 20°C[2][3]
Boiling Point 167 - 183°C @ 760 mmHg[2][3]
Flash Point 54.44 - 62.22°C (130 - 144°F)[2][3]
Vapor Pressure ~1.322 mmHg @ 25°C (estimated)[2][3]
Solubility Soluble in alcohol; slightly soluble in water.[3]

Applications in Fragrance Formulations

This compound is primarily used as a top-to-middle note in fragrance compositions. Its powerful and diffusive character provides an initial lift and sets the theme of the fragrance.

Table 2: Applications and Recommended Usage Levels

Application AreaDescription of UseRecommended Usage LevelReference(s)
Fruity Accords Essential for building tropical nuances (pineapple, mango, papaya), as well as apple, grape, and berry notes.0.1% - 5.0%[2][3]
Alcoholic Notes Widely used to create authentic rum, wine, and other alcoholic beverage-type scents.0.5% - 5.0%[2]
Green Notes Contributes a fresh, vegetative nuance that can enhance floral and herbal compositions.0.05% - 1.0%[3]
Fine Fragrance Used to add a unique, juicy, and vibrant character to both male and female fragrances.Up to 5.0% in concentrate[3][5]
Personal Care Incorporated into creams and other personal care items to provide a fresh scent.0.01% - 0.5%

Experimental Protocols

The following protocols provide methodologies for the synthesis, analysis, and sensory evaluation of this compound for research purposes.

Protocol 1: Synthesis via Enzymatic Esterification

This protocol utilizes a lipase catalyst for a green chemistry approach to synthesizing this compound, adapted from methodologies for similar esters.[6]

Objective: To synthesize this compound from (E)-2-hexenoic acid and ethanol using an immobilized lipase catalyst.

Materials:

  • (E)-2-hexenoic acid (1 equivalent)

  • Anhydrous ethanol (3 equivalents)

  • Immobilized Lipase (e.g., Novozym 435), 2-3% by weight of reactants

  • Molecular sieves (4Å)

  • Heptane (as solvent, optional)

  • Magnetic stirrer hotplate

  • Round-bottom flask with reflux condenser

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Methodology:

  • To a 100 mL round-bottom flask, add (E)-2-hexenoic acid (e.g., 5.7 g, 0.05 mol) and ethanol (e.g., 6.9 g, 0.15 mol).

  • Add the immobilized lipase catalyst (e.g., 0.25 g, ~2% of total reactant weight).

  • Set up the flask with a magnetic stirrer and reflux condenser. To minimize water content, a drying tube or inert atmosphere can be used.

  • Heat the reaction mixture to 45-50°C with continuous stirring.

  • Monitor the reaction progress over 24-48 hours using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction reaches equilibrium or completion, cool the mixture to room temperature.

  • Filter the reaction mixture to recover the immobilized enzyme catalyst (which can be washed and reused).

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the resulting crude ester by vacuum distillation to yield pure this compound.

Protocol 2: Quality Control via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity and confirm the identity of synthesized this compound.

Materials:

  • Synthesized this compound sample

  • High-purity ethanol or hexane for dilution

  • GC-MS system equipped with a non-polar column (e.g., DB-5ms, HP-5) and a polar column (e.g., DB-WAX, Carbowax) for retention index confirmation.

  • NIST Mass Spectral Library

GC-MS Parameters (Example):

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Program: Initial temperature 50°C, hold for 2 min, ramp at 5°C/min to 220°C, hold for 5 min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-350

Methodology:

  • Prepare a 100 ppm solution of the this compound sample in ethanol.

  • Inject 1 µL of the solution into the GC-MS system.

  • Acquire the chromatogram and mass spectra.

  • Identity Confirmation: Compare the obtained mass spectrum with the NIST library entry for this compound. Key fragments should match.

  • Purity Assessment: Calculate the peak area percentage from the total ion chromatogram (TIC).

  • Isomer Confirmation: Confirm the (E)-isomer by comparing the calculated Kovats Retention Index (RI) with literature values on both polar and non-polar columns.[1][4] The RI for the trans-(E)-isomer is approximately 1020 on standard non-polar columns.[1]

Protocol 3: Sensory Evaluation

Objective: To characterize the olfactory profile of this compound using a trained sensory panel.

Materials:

  • Purified this compound

  • Odor-free ethanol (perfumer's grade)

  • Standard fragrance smelling strips (blotters)

  • Glass vials

  • Sensory evaluation booths

Methodology:

  • Sample Preparation: Prepare a 10% solution of this compound in odor-free ethanol. Prepare further dilutions (e.g., 5%, 1%) as needed for nuanced evaluation.

  • Panelist Selection: Use a panel of at least 5-7 trained evaluators with demonstrated proficiency in describing fragrance notes.

  • Evaluation Procedure:

    • Dip a smelling strip into the 10% solution, ensuring about 1 cm is submerged.

    • Allow the ethanol to evaporate for approximately 10-15 seconds.

    • Present the strip to the panelist in a controlled, odor-free environment.

    • Ask panelists to describe the odor profile immediately (top note), after 5 minutes (middle note), and after 1 hour (dry-down).

  • Data Collection: Panelists should rate the intensity of various odor descriptors (e.g., fruity, green, sweet, rummy, tropical) on a scale (e.g., 1 to 9). Free-form comments should also be recorded.

  • Data Analysis: Compile the descriptor ratings and comments to create a comprehensive olfactory profile and a spider-web (radar) chart to visualize the scent characteristics.

Visualized Workflows and Pathways

The following diagrams illustrate key processes relevant to the research and application of this compound.

G cluster_olfactory Olfactory Signal Transduction Pathway Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Membrane Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal G cluster_synthesis Workflow: Synthesis & Purification Reactants Reactants: (E)-2-Hexenoic Acid + Ethanol + Lipase Catalyst Reaction Enzymatic Reaction (45-50°C, 24-48h) Reactants->Reaction Filter Filtration (Recover Catalyst) Reaction->Filter Workup Aqueous Workup (Wash with NaHCO₃, Brine) Filter->Workup Dry Drying (Anhydrous MgSO₄) Workup->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (Vacuum Distillation) Concentrate->Purify Product Pure this compound Purify->Product G cluster_gcms Workflow: GC-MS Analysis cluster_analysis_steps Sample Fragrance Sample Containing Ester Prep Sample Preparation (Dilution in Ethanol) Sample->Prep Inject Injection (1µL) Prep->Inject Separate GC Separation (Capillary Column) Inject->Separate Detect MS Detection (EI, m/z 40-350) Separate->Detect Analysis Data Analysis Detect->Analysis Lib Library Match Analysis->Lib RI Retention Index Analysis->RI Area Peak Area % Analysis->Area Result Purity & Identity Confirmed G cluster_sensory Workflow: Sensory Evaluation Panel Select Trained Panel Prep Prepare Sample (10% Solution in Ethanol) Panel->Prep Dip Dip Smelling Strip Prep->Dip Present Present to Panelist Dip->Present Eval Evaluate Odor Profile (Top, Mid, Dry-down) Present->Eval Record Record Descriptors & Intensity Ratings Eval->Record Analyze Compile & Analyze Data Record->Analyze Profile Final Olfactory Profile Analyze->Profile

References

Application Notes and Protocols: Experimental Uses of Ethyl (E)-2-hexenoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (E)-2-hexenoate is a fatty acid ethyl ester that, upon administration, is rapidly hydrolyzed in vivo to yield (E)-2-hexenoic acid and ethanol.[1] (E)-2-hexenoic acid, a short-chain fatty acid (SCFA), is the primary bioactive metabolite responsible for the compound's effects on metabolic pathways. SCFAs are increasingly recognized for their crucial roles in regulating metabolism, inflammation, and cellular signaling.[2][3][4][5] These notes provide a framework for investigating the potential metabolic effects of this compound by focusing on the known activities of SCFAs. The following sections detail potential signaling pathways, experimental protocols, and expected quantitative outcomes for researchers exploring the therapeutic potential of this compound.

Postulated Signaling Pathways

The metabolic effects of (E)-2-hexenoic acid, the active metabolite of this compound, are likely mediated through two primary mechanisms common to short-chain fatty acids: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Activation

(E)-2-hexenoic acid is hypothesized to act as a ligand for free fatty acid receptors 2 and 3 (FFAR2 and FFAR3), also known as GPR43 and GPR41, respectively.[6][7][8] These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes. Activation of these receptors can trigger downstream signaling cascades that influence hormone secretion, immune response, and metabolic regulation.

GPCR_Signaling E2H This compound Hydrolysis In Vivo Hydrolysis E2H->Hydrolysis Administration H2E (E)-2-Hexenoic Acid FFAR FFAR2 / FFAR3 (GPR43 / GPR41) H2E->FFAR Ligand Binding Hydrolysis->H2E G_Protein G-Protein Activation (Gq / Gi/o) FFAR->G_Protein Signaling Downstream Signaling (e.g., PLC, cAMP) G_Protein->Signaling Response Cellular Response (e.g., GLP-1 Secretion, Immune Modulation) Signaling->Response HDAC_Inhibition H2E (E)-2-Hexenoic Acid Cell Cellular Uptake H2E->Cell HDAC HDACs Cell->HDAC Inhibition Histones Histones Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Open Chromatin Acetylation->Chromatin Gene Altered Gene Expression Chromatin->Gene Response Cellular Effects (e.g., Anti-inflammatory, Apoptosis) Gene->Response Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies FFAR_Assay FFAR2/3 Activation Assay HDAC_Assay HDAC Inhibition Assay Obesity_Induction Induce Obesity (HFD) Treatment Oral Gavage: This compound Obesity_Induction->Treatment Monitoring Metabolic Monitoring (Weight, OGTT, ITT) Treatment->Monitoring Analysis Tissue & Blood Analysis Monitoring->Analysis E2H This compound E2H->FFAR_Assay Hydrolyzed E2H->HDAC_Assay Hydrolyzed E2H->Treatment

References

Application Notes and Protocols: Purification of Synthetic Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthetic Ethyl (E)-2-hexenoate, a common fragrance and flavoring agent. The focus is on providing practical techniques to achieve high purity, which is critical for applications in research, consumer products, and pharmaceutical development.

Introduction

This compound is an alpha,beta-unsaturated ester with a characteristic fruity aroma.[1][2] Its synthesis, often achieved through methods like the Wittig reaction, can result in a crude product containing various impurities. These impurities may include stereoisomers (the (Z)-isomer), unreacted starting materials, and reaction byproducts such as triphenylphosphine oxide (TPPO) if a Wittig synthesis is employed.[3][4][5] Effective purification is therefore essential to obtain a product with the desired chemical and sensory properties. This note outlines the most common and effective purification techniques: fractional vacuum distillation and silica gel column chromatography.

Impurity Profile of Synthetic this compound

Understanding the potential impurities is key to selecting the appropriate purification strategy.

  • (Z)-isomer of Ethyl 2-hexenoate: Geometric isomer that may form depending on the stereoselectivity of the synthesis reaction.

  • Unreacted Aldehydes (e.g., butanal): If the synthesis involves the condensation of an aldehyde.

  • Triphenylphosphine Oxide (TPPO): A common, often difficult to remove, byproduct from Wittig reactions.[3][4][5]

  • Solvents: Residual solvents from the reaction and initial workup.

  • Other Carbonyl-Containing Impurities: Such as furfural and benzaldehyde, which can arise from side reactions.

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification TechniquePrincipleAdvantagesDisadvantagesExpected PurityTypical Yield
Fractional Vacuum Distillation Separation based on differences in boiling points at reduced pressure.- Scalable to large quantities.- Effective for removing non-volatile impurities and compounds with significantly different boiling points.- May not effectively separate isomers with close boiling points.- Potential for thermal degradation if not carefully controlled.>98%70-90%
Silica Gel Column Chromatography Separation based on differential adsorption to a stationary phase.- High-resolution separation, effective for removing close-boiling isomers and polar impurities like TPPO.- Less scalable than distillation.- Requires significant solvent usage.- Can be time-consuming.>99%60-85%

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is ideal for purifying this compound on a larger scale, primarily to remove non-volatile impurities and solvents.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum pump and vacuum gauge

  • Heating mantle with stirrer

  • Cold trap

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the round-bottom flask containing the crude this compound.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 20 mmHg is a good starting point.

  • Heating: Begin heating the flask gently with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions, which may contain residual solvents.

  • Product Collection: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point of this compound is in the range of 167-174 °C at atmospheric pressure (760 mmHg). Under vacuum, the boiling point will be significantly lower.

  • Purity Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Protocol 2: Silica Gel Column Chromatography

This technique is highly effective for removing polar impurities such as TPPO and for separating the (E) and (Z) isomers.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent: Hexane and Ethyl Acetate

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% Ethyl Acetate in Hexane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low polarity solvent system (e.g., 5% Ethyl Acetate in Hexane).[6]

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 10-20% Ethyl Acetate in Hexane) to facilitate the elution of the product while retaining more polar impurities.

  • Fraction Collection and Monitoring: Collect fractions and monitor the separation using TLC. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer and significantly before the highly polar TPPO.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Purity Analysis: Confirm the purity of the isolated product by GC-MS.

Workflow and Logic Diagrams

PurificationWorkflow Crude Crude Synthetic This compound Distillation Fractional Vacuum Distillation Crude->Distillation  Large Scale  Non-polar impurities Chromatography Silica Gel Column Chromatography Crude->Chromatography  High Purity  Polar impurities/isomers Analysis Purity Analysis (GC-MS) Distillation->Analysis Chromatography->Analysis PureProduct Purified Ethyl (E)-2-hexenoate Analysis->PureProduct

Caption: Overall workflow for the purification of synthetic this compound.

Signaling_Pathway cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Aldehyde/Ketone C Wittig Reaction A->C B Phosphonium Ylide B->C D Crude Product (E/Z isomers + TPPO) C->D E Column Chromatography (Silica Gel) D->E F Fractional Distillation D->F G Pure (E)-isomer E->G H TPPO & (Z)-isomer E->H F->G I Volatile Impurities F->I

Caption: Logical relationship between synthesis and purification of this compound.

References

Application Note and Protocol: Preparation of a Standard Solution of Ethyl (E)-2-hexenoate for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl (E)-2-hexenoate is a volatile ester compound recognized for its characteristic fruity and green aroma, often found in various fruits and beverages.[1][2] In the fields of food science, flavor chemistry, and drug development, precise quantification of such compounds is crucial for quality control, formulation development, and metabolic studies. Accurate analysis, typically performed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS), relies on the preparation of accurate and stable standard solutions.[3][4] This document provides a detailed protocol for the preparation of a standard solution of this compound, ensuring high accuracy and reproducibility for analytical applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate solvent and handling procedures for the preparation of standard solutions.

PropertyValueReference(s)
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid[1][5]
Odor Fruity, green, pineapple, and apple aroma[1][2]
Boiling Point 167.0 °C to 174.0 °C at 760 mm Hg[1][5]
Density 0.895 to 0.905 g/mL at 20-25 °C[1][5][6]
Refractive Index 1.429 to 1.440 at 20 °C[1][5]
Solubility Slightly soluble in water (480.5 mg/L at 25 °C); soluble in alcohol and most organic solvents.[1][5][6][7]
Flash Point 54.44 °C to 62.22 °C[5][6]
Purity (typical) ≥ 98%[8]

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a primary stock solution of this compound and subsequent serial dilutions to generate working standard solutions for calibration.

1. Materials and Reagents

  • This compound (analytical standard, purity ≥ 98%)

  • High-purity volatile organic solvent (e.g., Methanol, Ethanol, Hexane, or Dichloromethane, GC grade or equivalent)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readability to at least 0.1 mg)

  • Calibrated micropipettes and sterile, disposable tips

  • Glass vials with PTFE-lined septa for storage

2. Safety Precautions

  • Work in a well-ventilated fume hood to avoid inhalation of volatile organic compounds.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound may be irritating to the skin.[5] Avoid direct contact.

  • The solvents used are flammable. Keep away from ignition sources.

3. Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

  • Select Solvent: Choose a high-purity volatile organic solvent in which this compound is readily soluble, such as methanol or hexane. The choice of solvent should also be compatible with the analytical method (e.g., GC-MS).[4][9]

  • Weighing: Accurately weigh approximately 10.0 mg of this compound standard into a clean, dry weighing boat using a calibrated analytical balance.

  • Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Volume Adjustment: Add a small amount of the chosen solvent to dissolve the standard completely. Once dissolved, bring the flask to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration: The exact concentration of the stock solution should be calculated based on the actual weight of the standard and its purity.

    Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of flask (mL) × 1000

  • Storage: Transfer the stock solution into a clean, labeled glass vial with a PTFE-lined septum. Store at 2-8°C and protect from light.

4. Preparation of Working Standard Solutions

Working standard solutions are prepared by serially diluting the primary stock solution. The following is an example of preparing a set of working standards.

  • Labeling: Label a series of volumetric flasks (e.g., 10 mL) with the desired concentrations of the working standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).

  • First Dilution (100 µg/mL): Pipette 1.0 mL of the 1000 µg/mL primary stock solution into the 10 mL volumetric flask labeled "100 µg/mL". Dilute to the mark with the solvent and mix thoroughly.

  • Serial Dilutions:

    • To prepare the 50 µg/mL standard, transfer 5.0 mL of the 100 µg/mL standard into a fresh 10 mL volumetric flask and dilute to the mark.

    • To prepare the 25 µg/mL standard, transfer 2.5 mL of the 100 µg/mL standard into a fresh 10 mL volumetric flask and dilute to the mark.

    • Continue this process to prepare the remaining working standards.

  • Internal Standard (Optional but Recommended): For improved accuracy and to correct for variations in sample preparation and instrument response, an internal standard can be added to each working standard and sample at a constant concentration.[10] The choice of internal standard should be a compound with similar chemical properties to this compound but not present in the samples.

  • Storage: Store the working standard solutions in sealed, labeled vials under the same conditions as the stock solution. It is recommended to prepare fresh working standards regularly.

Workflow Diagram

The following diagram illustrates the workflow for the preparation of the standard solution.

Standard_Preparation_Workflow Workflow for Preparation of this compound Standard Solution cluster_prep Preparation Phase cluster_solutions Solution Generation cluster_analysis Analytical Phase weigh 1. Weigh this compound (Analytical Standard) dissolve 2. Dissolve in Volumetric Flask with High-Purity Solvent weigh->dissolve volume_adjust 3. Adjust to Final Volume and Homogenize dissolve->volume_adjust stock_solution Primary Stock Solution (e.g., 1000 µg/mL) volume_adjust->stock_solution serial_dilution 4. Perform Serial Dilutions stock_solution->serial_dilution working_standards Working Standard Solutions (Calibration Curve Points) serial_dilution->working_standards add_is 5. Add Internal Standard (Optional) working_standards->add_is gc_analysis 6. Analyze by GC/GC-MS add_is->gc_analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Unsaturated Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of unsaturated esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during synthetic procedures.

Section 1: Fischer Esterification

The Fischer esterification is a common method for synthesizing esters, including unsaturated ones, by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. However, its reversible nature and potential for side reactions can lead to challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in the Fischer esterification of unsaturated acids or alcohols?

A1: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1] Other common causes include:

  • Insufficient Catalyst: A lack of a strong acid catalyst can result in slow or incomplete reactions.

  • Suboptimal Temperature: The reaction rate may be too slow at low temperatures, while excessively high temperatures can lead to degradation of starting materials or products.[1]

  • Steric Hindrance: Bulky groups on the carboxylic acid or alcohol can impede the reaction.

  • Side Reactions: Polymerization or isomerization of the unsaturated bonds can occur under acidic conditions.

Q2: How can I drive the reaction equilibrium towards the formation of the unsaturated ester?

A2: To improve your yield, you can apply Le Chatelier's principle by:

  • Using an Excess of a Reactant: Employing a large excess of either the alcohol or the carboxylic acid can shift the equilibrium to favor the product.[1][2] Often, the less expensive reactant is used in excess and can even serve as the solvent.[1]

  • Removing Water: Continuously removing water as it forms is a highly effective method to drive the reaction to completion.[1][2][3]

Troubleshooting Guide

Issue: Low Conversion Rate

Potential Cause Troubleshooting Step
Water in reagents or formed during reaction Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to remove it from the reaction mixture.[1][2] Alternatively, add a drying agent like molecular sieves.[3]
Insufficient catalyst activity Ensure you are using a strong acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]
Reaction has not reached equilibrium Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure it has run to completion.[1] Reaction times can vary from 1-10 hours.[1]
Suboptimal reaction temperature Optimize the reaction temperature. A typical range is 60–110 °C.[1]

Quantitative Data: Effect of Excess Reactant on Yield

The following table illustrates the impact of using an excess of ethanol on the esterification of acetic acid, demonstrating how shifting the equilibrium can significantly improve the yield.[1][2]

Molar Ratio (Ethanol:Acetic Acid)Ester Yield at Equilibrium
1:165%
10:197%
100:199%

Data sourced from a study mentioned in Master Organic Chemistry.[1]

Experimental Protocol: Fischer Esterification with a Dean-Stark Trap

This protocol describes the esterification of hippuric acid with cyclohexanol using a Dean-Stark apparatus to remove water.[1]

  • Setup: Combine hippuric acid, cyclohexanol, p-toluenesulfonic acid, and toluene in a round-bottom flask.

  • Reflux: Assemble the Dean-Stark apparatus and heat the mixture to reflux.

  • Water Removal: Continue refluxing until the theoretical amount of water is collected in the trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate.

    • Wash the organic phase twice with water.

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and filter.

    • Remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent mixture (e.g., ethyl acetate/n-hexane) to obtain the pure ester.

Workflow Diagram

Fischer_Esterification_Troubleshooting start Low Yield in Fischer Esterification check_water Check for Water Presence start->check_water check_catalyst Evaluate Catalyst check_water->check_catalyst No/Low Water solution_water Use Dean-Stark Trap or Drying Agent check_water->solution_water Water Present check_equilibrium Monitor Reaction Progress (TLC) check_catalyst->check_equilibrium Catalyst OK solution_catalyst Increase Catalyst Concentration or Use Stronger Acid check_catalyst->solution_catalyst Catalyst Inactive/Insufficient solution_equilibrium Increase Reaction Time or Temperature check_equilibrium->solution_equilibrium Incomplete Reaction end_success Improved Yield solution_water->end_success solution_catalyst->end_success solution_equilibrium->end_success

Caption: Troubleshooting workflow for low yields in Fischer esterification.

Section 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for forming carbon-carbon double bonds and are widely used for the synthesis of unsaturated esters. Challenges in these reactions often revolve around yield, stereoselectivity, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between the Wittig and HWE reactions for synthesizing unsaturated esters?

A1: The key differences lie in the phosphorus reagent used and the typical stereochemical outcome.

  • Wittig Reaction: Utilizes a phosphonium ylide. Stabilized ylides (e.g., those with an adjacent ester group) are less reactive than non-stabilized ylides and typically favor the formation of (E)-alkenes.[4]

  • HWE Reaction: Employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide.[5][6] This reaction is known for its high (E)-selectivity, and the phosphate byproduct is water-soluble, simplifying purification.[5]

Q2: My Wittig/HWE reaction is giving a low yield. What are the likely causes?

A2: Low yields in these reactions can stem from several factors:

  • Inefficient Ylide/Carbanion Formation: The base used may not be strong enough to deprotonate the phosphonium salt or phosphonate ester effectively.

  • Sterically Hindered Reactants: Sterically demanding aldehydes or ketones can react slowly or not at all, particularly with less reactive stabilized ylides.[4]

  • Decomposition of Reactants: Aldehydes can be prone to oxidation or polymerization under the reaction conditions.[4]

  • Side Reactions: Unwanted side reactions can consume the starting materials.

Q3: How can I control the stereoselectivity (E/Z ratio) of the unsaturated ester product?

A3: Stereoselectivity is a crucial aspect of these reactions:

  • Standard HWE: Typically provides high (E)-selectivity.[5][6]

  • Still-Gennari Modification (HWE): Utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to favor the formation of (Z)-alkenes.[7][8]

  • Schlosser Modification (Wittig): Can be used to obtain the (E)-isomer when the standard Wittig reaction would yield the (Z)-isomer.[4]

Troubleshooting Guide

Issue: Poor Stereoselectivity (Incorrect E/Z Ratio)

Potential Cause Troubleshooting Step
Using standard Wittig/HWE conditions for Z-isomer For (Z)-α,β-unsaturated esters, employ the Still-Gennari modification of the HWE reaction.[7][8]
Reaction conditions favoring the undesired isomer Adjust the base, solvent, and temperature. For example, in some HWE reactions, changing from a dimethyl phosphonate to a diisopropyl phosphonate can improve stereoselectivity.[5]
Equilibration of intermediates In the HWE reaction, more equilibration of intermediates generally leads to higher (E)-selectivity.[6]

Issue: Difficulty in Removing Phosphorus Byproducts

Potential Cause Troubleshooting Step
Triphenylphosphine oxide (TPPO) from Wittig reaction co-eluting with the product Oxidize any remaining triphenylphosphine to TPPO with an oxidizing agent like hydrogen peroxide during workup to ensure all phosphorus is in the more polar oxide form.[9] TPPO can sometimes be removed by precipitation or careful column chromatography.
Water-insoluble byproducts The HWE reaction is often preferred as the phosphate byproduct is water-soluble and easily removed by aqueous extraction.[5]
Quantitative Data: Comparison of Wittig and HWE Reagents

The choice of reagent significantly affects the yield and stereoselectivity of the resulting unsaturated ester.

Reagent TypeTypical Ylide/PhosphonatePredominant IsomerTypical Yield (%)Typical E/Z Ratio
Stabilized Wittig Reagent(Carbethoxymethylene)triphenylphosphoraneE-isomer70-95>95:5
HWE ReagentTriethyl phosphonoacetateE-isomer85-98>98:2
Still-Gennari ReagentBis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonateZ-isomer75-90<5:95

Data compiled from typical outcomes reported in organic synthesis literature.[10]

Experimental Protocol: HWE Reaction for (E)-Unsaturated Ester Synthesis

This protocol describes a general procedure for the synthesis of an (E)-unsaturated ester using a Horner-Wadsworth-Emmons reaction.[10]

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.05 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in THF dropwise.

  • Completion and Quench: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup:

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure (E)-unsaturated ester.

Logical Diagram: Selecting the Right Olefination Method

Olefination_Decision_Tree start Desired Unsaturated Ester Stereochemistry? e_isomer Predominantly (E)-Isomer start->e_isomer E-Isomer z_isomer Predominantly (Z)-Isomer start->z_isomer Z-Isomer hwe Use Horner-Wadsworth-Emmons (HWE) Reaction e_isomer->hwe stabilized_wittig Use Stabilized Wittig Reagent e_isomer->stabilized_wittig still_gennari Use Still-Gennari Modification of HWE z_isomer->still_gennari

Caption: Decision tree for selecting an olefination method based on desired stereochemistry.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

The Heck reaction is a versatile method for forming substituted alkenes, including unsaturated esters, by coupling an alkene with an organohalide in the presence of a palladium catalyst and a base.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is not working or gives a low yield. What could be the problem?

A1: Challenges in the Heck reaction often relate to the catalyst, substrates, or reaction conditions. Common issues include:

  • Catalyst Deactivation: The palladium catalyst can be sensitive and may deactivate over the course of the reaction.

  • Ligand Choice: The phosphine ligands used can be expensive and toxic, and selecting the appropriate ligand is crucial for reactivity.[11]

  • Substrate Reactivity: The reactivity of the organohalide (I > Br > Cl) and the nature of the alkene can significantly impact the reaction's success.

  • Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity.

Q2: How is regioselectivity controlled in the Heck reaction of unsaturated esters?

A2: Regioselectivity depends on the electronic nature of the alkene and the reaction conditions.

  • Electron-Deficient Olefins (e.g., acrylates): Typically yield β-substituted products.[12]

  • Electron-Rich Olefins: Tend to give α-substituted products.[12]

  • Reaction Conditions: The use of bidentate ligands, polar solvents, and specific electrophiles (like aryl/alkenyl triflates) can favor α-substitution on electron-rich alkenes.[12]

Troubleshooting Guide

Issue: Catalyst Inactivity or Low Turnover

Potential Cause Troubleshooting Step
Loss of active Pd(0) species Pre-activation of a Pd(II) precursor like Pd(OAc)₂ can be more efficient than using a Pd(0) source directly.[11]
Ligand degradation or incompatibility Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands. Phosphine-free systems are also being developed.[11]
Reaction conditions not optimized Vary the base, solvent, temperature, and reaction time.
Experimental Protocol: Heck Reaction for Synthesis of a 1,3-Diene

This protocol describes the coupling of an α,β-unsaturated tosylate with an N-vinyl amide.[12]

  • Setup: In a reaction vessel, combine the α,β-unsaturated tosylate (1.0 equivalent), N-vinyl acetamide (1.5 equivalents), Pd₂(dba)₃ (1.5 mol %), DPPF (3 mol %), and diisopropylethylamine (DIPEA) (2.0 equivalents) in dioxane.

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for several hours (typically 1-6 h), monitoring by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Section 4: Olefin Metathesis

Olefin metathesis, particularly cross-metathesis, is a powerful tool for the synthesis of unsaturated esters from simpler olefinic precursors using ruthenium or molybdenum catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in using olefin metathesis to synthesize unsaturated esters?

A1: Key challenges include:

  • Catalyst Deactivation: Ruthenium-based metathesis catalysts can deactivate through various pathways, limiting their turnover numbers.[13]

  • Selectivity: In cross-metathesis, achieving high selectivity for the desired unsaturated ester product over homodimers of the starting materials can be difficult.

  • E/Z Selectivity: Controlling the stereochemistry of the newly formed double bond is often a significant challenge.

Q2: My metathesis reaction has a low turnover number (TON). How can I improve catalyst longevity?

A2: Catalyst deactivation is a known issue.[13] While complex, some strategies to mitigate this include:

  • High Purity Reagents: Ensure starting materials and solvents are free of impurities that can poison the catalyst.

  • Inert Atmosphere: Perform reactions under a strictly inert atmosphere (e.g., argon or nitrogen) as some catalysts are sensitive to air and moisture.

  • Catalyst Choice: Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, offer improved stability and reactivity.[14]

Troubleshooting Guide

Issue: Low Conversion or Catalyst Decomposition

Potential Cause Troubleshooting Step
Catalyst deactivation Use a more robust second or third-generation catalyst. Ensure rigorous exclusion of air and moisture.[13]
Unfavorable equilibrium If a volatile byproduct like ethylene is formed, performing the reaction under vacuum or with a stream of inert gas can help drive the reaction forward.
Substrate incompatibility Some functional groups can interfere with the catalyst. Protect sensitive functionalities if necessary.

Workflow Diagram: General Metathesis Reaction

Metathesis_Workflow start Prepare Reactants and Solvent setup Set up Reaction Under Inert Atmosphere start->setup catalyst Add Metathesis Catalyst setup->catalyst reaction Run Reaction at Appropriate Temperature catalyst->reaction monitor Monitor Progress by TLC or GC reaction->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify

Caption: General experimental workflow for an olefin metathesis reaction.

Section 5: Purification of Unsaturated Esters

The purification of unsaturated esters can be challenging due to the potential for isomerization, polymerization, and the presence of closely related byproducts.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for purifying unsaturated esters?

A1: The choice of purification method depends on the properties of the ester and the impurities present. Common techniques include:

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired ester from starting materials and byproducts.[15]

  • Distillation: Simple or fractional distillation can be effective for volatile esters.[3]

  • Recrystallization: If the unsaturated ester is a solid, recrystallization can be a powerful purification technique.[1][15]

  • Aqueous Extraction/Washing: Used to remove water-soluble impurities, such as acids, bases, or salts.[15][16]

Q2: How can I avoid isomerization or polymerization of my unsaturated ester during purification?

A2: Unsaturated esters can be sensitive to heat, light, and acid/base. To minimize degradation:

  • Avoid High Temperatures: Use reduced pressure for distillations to lower the boiling point. When using a rotary evaporator, use a moderate temperature.

  • Limit Exposure to Acid/Base: Neutralize the crude product before purification if strong acids or bases were used in the reaction.

  • Work Quickly: Minimize the time the compound spends on the silica gel column, as silica can be slightly acidic.

  • Store Properly: Store the purified product in a cool, dark place, often under an inert atmosphere.

Troubleshooting Guide

Issue: Product Streaking or Decomposing on Silica Gel Column

Potential Cause Troubleshooting Step
Acidity of silica gel Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use neutral alumina for chromatography.
Product instability Run the column quickly (flash chromatography) and avoid leaving the compound on the column for extended periods.

Issue: Inseparable Byproducts

Potential Cause Troubleshooting Step
Byproducts with similar polarity Try a different solvent system for column chromatography to improve separation. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution for challenging separations.[17]
Geometric isomers (E/Z) Specialized chromatographic techniques or, if possible, selective crystallization may be required to separate geometric isomers.

References

Preventing isomerization during the synthesis of Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of Ethyl (E)-2-hexenoate.

Troubleshooting Guide

Issue 1: Significant formation of the (Z)-isomer in a Horner-Wadsworth-Emmons (HWE) reaction.

  • Possible Cause: The reaction temperature may be too low, favoring the formation of the kinetic (Z)-product.[1]

    • Troubleshooting Step: Increase the reaction temperature. Running the reaction at room temperature or slightly higher can promote the equilibration of intermediates, leading to the thermodynamically more stable (E)-product.[1][2]

  • Possible Cause: The choice of base and cation can influence stereoselectivity.

    • Troubleshooting Step: Employ lithium bases such as n-butyllithium (n-BuLi) or lithium bis(trimethylsilyl)amide (LHMDS). Lithium cations are known to favor the formation of (E)-alkenes in HWE reactions.[2][3]

  • Possible Cause: The steric bulk of the phosphonate reagent may be insufficient.

    • Troubleshooting Step: Consider using a phosphonate with bulkier ester groups (e.g., isopropyl instead of ethyl) to enhance (E)-selectivity.[4]

Issue 2: Poor (E)-selectivity when using a Wittig reaction.

  • Possible Cause: The phosphonium ylide is not sufficiently stabilized.

    • Troubleshooting Step: Ensure the ylide is stabilized by an electron-withdrawing group, such as the ethyl ester in this case. Stabilized ylides generally favor the formation of (E)-alkenes.[5][6][7]

  • Possible Cause: Inappropriate choice of base.

    • Troubleshooting Step: Avoid lithium-based strong bases if (Z)-isomer formation is an issue. Sodium-based reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) can be suitable for stabilized ylides to favor the (E)-isomer.[5][6]

Issue 3: Isomerization of the (E)-product to the (Z)-isomer during workup or purification.

  • Possible Cause: Exposure to acidic or basic conditions during aqueous workup.

    • Troubleshooting Step: Perform the aqueous workup with neutral or near-neutral solutions. Use saturated ammonium chloride (NH₄Cl) for quenching and wash with brine. Avoid strong acids or bases.

  • Possible Cause: Isomerization on silica gel during column chromatography.

    • Troubleshooting Step: Deactivate the silica gel by treating it with a small amount of a non-polar solvent containing ~1% triethylamine before packing the column. This neutralizes acidic sites on the silica surface that can catalyze isomerization.

  • Possible Cause: Photoisomerization upon exposure to UV light.

    • Troubleshooting Step: Protect the reaction mixture and the purified product from direct sunlight or other sources of UV radiation. Use amber-colored glassware or cover the apparatus with aluminum foil.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for obtaining high (E)-selectivity for α,β-unsaturated esters like this compound?

A1: The Horner-Wadsworth-Emmons (HWE) reaction is typically the preferred method as it is well-known to favor the formation of (E)-alkenes, especially with stabilized phosphonates.[2][4][10] The Julia-Kocienski olefination is another excellent method that provides high (E)-selectivity.[11][12][13]

Q2: How does temperature affect the stereochemical outcome of the HWE reaction?

A2: Higher reaction temperatures generally increase the (E)-selectivity.[2][3] This is because the intermediates in the reaction pathway can equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[1] At lower temperatures, the reaction is under kinetic control, which can lead to a higher proportion of the (Z)-isomer.[1][14][15]

Q3: Can the base used in the Wittig and HWE reactions influence the E/Z ratio?

A3: Yes, the choice of base is critical. In the HWE reaction, lithium-containing bases tend to provide higher (E)-selectivity compared to sodium or potassium bases.[2] For the Wittig reaction with stabilized ylides, sodium-based reagents are often used to favor the (E)-product.[6]

Q4: How can I accurately determine the E/Z ratio of my product?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is a powerful technique for determining the E/Z ratio. The coupling constant (J-value) between the vinylic protons is characteristically different for the (E) and (Z) isomers. For (E)-isomers, the J-value is typically larger (around 15-18 Hz) compared to (Z)-isomers (around 10-12 Hz). Gas Chromatography (GC) can also be used to separate and quantify the isomers.[16]

Q5: Are there any purification techniques specifically suited for separating (E) and (Z) isomers?

A5: Separating geometric isomers can be challenging due to their similar physical properties.[16] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective methods.[16] For column chromatography, using silver nitrate-impregnated silica gel can sometimes improve the separation of E/Z isomers.[17]

Data Presentation

Table 1: Factors Influencing Stereoselectivity in Olefination Reactions for α,β-Unsaturated Esters

ReactionFactorCondition Favoring (E)-IsomerCondition Favoring (Z)-Isomer
Horner-Wadsworth-Emmons TemperatureHigher temperatures (e.g., 23 °C)[2][3]Lower temperatures (e.g., -78 °C)[14][15]
Cation from BaseLi⁺ > Na⁺ > K⁺[2]K⁺ with 18-crown-6 (Still-Gennari)[1]
Phosphonate StructureBulky phosphonate groups[2]Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl)[10]
Aldehyde StructureIncreased steric bulk[2]Less sterically hindered aldehydes
Wittig Reaction Ylide TypeStabilized ylides (e.g., ester substituent)[5][6][7]Unstabilized ylides (e.g., alkyl substituent)[5][6]
Salt AdditivesSalt-free conditions for stabilized ylidesPresence of lithium salts can decrease E-selectivity[5]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Preparation of the Phosphonate Ylide:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triethyl phosphonoacetate in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) or lithium bis(trimethylsilyl)amide (LHMDS), portion-wise while stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Reaction with Aldehyde:

    • Cool the ylide solution to 0 °C.

    • Slowly add a solution of butanal (butyraldehyde) in anhydrous THF to the reaction mixture via a dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_isomerization Potential Isomerization Points cluster_purification Purification Stage Reagents Butanal + Triethyl phosphonoacetate Base_Addition Base Addition (e.g., NaH, LHMDS) in THF Reagents->Base_Addition Olefination Horner-Wadsworth-Emmons Reaction Base_Addition->Olefination Crude_Product Crude Ethyl 2-hexenoate (E/Z mixture) Olefination->Crude_Product Reaction_Conditions Reaction Conditions (Temp, Base) Olefination->Reaction_Conditions Influences E/Z Ratio Workup Aqueous Workup (pH) Crude_Product->Workup Workup->Crude_Product Purification Purification (Silica Gel, Light) Workup->Purification Chromatography Purification->Crude_Product Isomerization Risk Purified_Product Pure Ethyl (E)-2-hexenoate Purification->Purified_Product

Caption: Workflow for the synthesis of this compound, highlighting key stages and potential points for isomerization.

References

Troubleshooting peak tailing in GC analysis of Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Ethyl (E)-2-hexenoate

This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of this compound, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for this compound is showing significant peak tailing. What are the most likely causes?

A1: Peak tailing for a moderately polar compound like this compound is typically due to secondary interactions within the GC system. The most common causes include:

  • Active Sites: Interaction of the ester group with active sites in the inlet liner, column, or packing material. These sites are often exposed silanol groups (Si-OH) that can lead to hydrogen bonding.

  • Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites and obstruct the sample path.

  • Improper Column Installation: Incorrect column positioning in the inlet can create dead volumes or turbulent flow, leading to peak distortion. A poor column cut can also create active sites.

  • Inlet Issues: A contaminated or non-deactivated inlet liner is a frequent source of peak tailing for polarizable analytes. Septum particles can also introduce active sites.

  • Suboptimal Method Parameters: An incorrect inlet temperature, slow sample vaporization, or an inappropriate stationary phase can all contribute to peak tailing.

Q2: How can I determine if my GC column is the source of the peak tailing for this compound?

A2: To diagnose a column-related issue, you can perform the following steps:

  • Inject a Non-Polar Standard: Analyze a non-polar compound, such as an alkane (e.g., decane or dodecane). If this compound exhibits a symmetrical peak shape, it strongly suggests that the tailing of this compound is due to its polarity and interaction with active sites on the column.

  • Trim the Column: Cut 10-20 cm from the inlet end of the column. This removes the area most likely to be contaminated with non-volatile residues. If the peak shape of this compound improves, contamination was a likely contributor.

  • Inspect for Discoloration: Visually inspect the inlet end of the column. Discoloration can indicate the buildup of non-volatile residues.

Q3: Can the choice of stationary phase affect peak tailing for this compound?

A3: Absolutely. The polarity of the stationary phase should be appropriate for the analyte. This compound is a moderately polar compound due to the ester functional group.

  • Non-polar columns (e.g., DB-1, HP-5ms) are commonly used for the analysis of esters. Elution on these columns is primarily based on boiling point. However, if active sites are present on the column, interactions with the polar ester group can still occur, leading to tailing.

  • Intermediate to polar columns can also be used. The key is to ensure the column is well-deactivated to minimize interactions with residual silanol groups. A mismatch in polarity between the analyte and the stationary phase can sometimes exacerbate peak tailing.

Q4: What are some initial, simple steps I can take to troubleshoot peak tailing before undertaking more complex solutions?

A4: Start with the simplest and most common causes:

  • Check the Inlet Liner: Replace the inlet liner with a new, deactivated liner. This is a very common source of peak tailing.

  • Replace the Septum: Old or cored septa can shed particles into the inlet liner, creating active sites.

  • Recut the Column: Ensure you have a clean, square cut at the inlet end of the column. A poor cut can cause peak distortion.

  • Verify Column Installation: Check that the column is installed at the correct depth in the inlet according to the manufacturer's instructions.

Troubleshooting Guide for Peak Tailing

The following table summarizes common causes of peak tailing in the GC analysis of this compound and provides systematic solutions.

Potential Cause Symptoms Recommended Action Success Indicator
Inlet Liner Contamination/Activity All peaks, but especially polarizable ones like this compound, show tailing.Replace the inlet liner with a new, deactivated (silanized) liner.Improved peak symmetry for this compound.
Improper Column Installation All peaks in the chromatogram exhibit tailing.Verify the correct column installation depth in the inlet and detector. Re-install if necessary.Symmetrical peak shapes for all compounds.
Poor Column Cut Tailing or split peaks for all analytes.Recut the column inlet, ensuring a clean, square cut.Sharper, more symmetrical peaks.
Column Contamination (at head) Gradual increase in peak tailing over several injections.Trim 10-20 cm from the inlet end of the column.Restoration of symmetrical peak shape.
Active Sites in the GC System Only polar or polarizable compounds like this compound show tailing.Use a deactivated liner and a high-quality, well-deactivated column.Reduced tailing for this compound.
Suboptimal Inlet Temperature Broad and/or tailing peaks.Optimize the inlet temperature. A good starting point is typically 250 °C.Sharper, more symmetrical peaks.
Column Overload Peak fronting is more common, but severe tailing can occur.Dilute the sample or decrease the injection volume.Symmetrical peak shape at lower concentrations.
Incompatible Solvent Distortion of early eluting peaks.Ensure the sample solvent is compatible with the stationary phase.Improved peak shape for early eluters.

Experimental Protocols

Protocol 1: Standard GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required for your specific instrument and application.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C
Protocol 2: Inlet Maintenance Procedure

A clean and inert inlet is crucial for good peak shape.

  • Cool Down: Ensure the inlet has cooled to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum and Nut: Unscrew the septum nut and remove the septum.

  • Remove Liner: Carefully remove the inlet liner using forceps.

  • Clean and Inspect: Visually inspect the inside of the inlet for any residue.

  • Install New Consumables: Wearing clean gloves, use forceps to place the new O-ring on the new liner. Insert the new liner into the inlet. Place the new septum in its housing.

  • Re-secure Inlet: Tighten the inlet retaining nut until finger-tight, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.

  • Leak Check: Turn the carrier gas flow back on. Perform an electronic leak check to ensure all connections are secure.

  • Equilibrate: Heat the system back to your method's operating temperatures and allow it to equilibrate before running samples.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.

Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No, primarily Ethyl (E)-2-hexenoate check_all_peaks->no_all No physical_issue Suspect Physical Issue (Installation, Flow Path) yes_all->physical_issue chemical_issue Suspect Chemical Interaction (Active Sites) no_all->chemical_issue check_install Check Column Installation (Depth, Connections) physical_issue->check_install check_cut Inspect Column Cut (Clean, Square) check_install->check_cut If OK check_liner Replace Inlet Liner and Septum check_cut->check_liner If OK resolve1 Problem Resolved check_liner->resolve1 trim_column Trim 10-20 cm from Column Inlet chemical_issue->trim_column test_hydrocarbon Inject Non-Polar Hydrocarbon Standard trim_column->test_hydrocarbon If tailing persists check_method Review Method Parameters (Inlet Temp, Flow Rate) test_hydrocarbon->check_method If hydrocarbon peak is good resolve2 Problem Resolved check_method->resolve2

Caption: A logical workflow for troubleshooting GC peak tailing.

Analyte Interaction with Active Sites cluster_surface Inert Fused Silica Surface cluster_active_surface Active Site (Silanol Group) Si-O-Si Si-O-Si Si-OH Si-OH interaction Hydrogen Bonding (Secondary Interaction) Si-OH->interaction analyte This compound (Ester Group) analyte->Si-OH interacts with tailing Peak Tailing interaction->tailing

Caption: Chemical interaction leading to peak tailing.

Stability and degradation issues of Ethyl (E)-2-hexenoate under storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl (E)-2-hexenoate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is an organic compound classified as an α,β-unsaturated ester.[1][2][3] Its structure contains an ester functional group and a carbon-carbon double bond between the alpha and beta positions relative to the carbonyl group. This conjugated system makes the molecule susceptible to specific degradation pathways, such as nucleophilic attack at the β-carbon.[1][3] It is known for its characteristic fruity, green aroma and is used as a flavor and fragrance agent.[4]

Q2: What are the primary degradation pathways for this compound under typical storage conditions?

A2: The two primary degradation pathways are hydrolysis of the ester linkage and reactions involving the carbon-carbon double bond.

  • Hydrolysis: In the presence of water, especially catalyzed by acidic or basic conditions, the ester can hydrolyze to form (E)-2-hexenoic acid and ethanol.[5] Alkaline hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible reaction.[5]

  • Oxidation/Polymerization: The α,β-unsaturated system is susceptible to oxidation, especially in the presence of light and air (oxygen).[6] This can lead to the formation of various oxidation products. The double bond also makes the compound prone to polymerization, particularly under prolonged storage or exposure to initiators.[3]

Q3: I've noticed a decrease in purity of my sample over time. What is the likely cause?

A3: A decrease in purity is most often due to chemical degradation. The most common cause is hydrolysis due to the presence of moisture. Another likely cause is oxidation if the sample was not stored under an inert atmosphere. To confirm the cause, you would need to analyze the sample for the presence of (E)-2-hexenoic acid and ethanol (indicating hydrolysis) or other unexpected high-molecular-weight species (indicating polymerization or oxidation).

Q4: The odor of my this compound sample has changed from fruity to a sour or acrid smell. What does this indicate?

A4: This typically indicates hydrolysis has occurred. The fruity scent is characteristic of the ester, while the formation of (E)-2-hexenoic acid, a carboxylic acid, will introduce a sour or acrid odor.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues.

dot

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

Storage Recommendations and Stability Data

Proper storage is critical to maintaining the purity and stability of this compound.

ParameterRecommended ConditionRationalePotential Degradation Product
Temperature 2–8 °C[7]Reduces the rate of all chemical degradation reactions.(E)-2-hexenoic acid, ethanol, polymers
Atmosphere Inert Gas (Nitrogen or Argon)[8]Prevents oxidation of the double bond.[6]Various oxidation products
Light Exposure Amber vial / Protect from light[8][9]Light can catalyze oxidation and polymerization reactions.Various oxidation products, polymers
Moisture Store in a tightly sealed container in a dry place.[8][9]Prevents hydrolysis of the ester functional group.(E)-2-hexenoic acid, ethanol
Container Tightly sealed, appropriate container[10]Prevents contamination from air and moisture.Contamination-dependent

Note: Quantitative degradation rates are highly dependent on specific conditions and are not broadly published. Stability should be assessed empirically under your specific experimental conditions.

Key Degradation Pathways

The following diagram illustrates the primary chemical reactions that lead to the degradation of this compound.

dot

DegradationPathways Primary Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation/Polymerization Pathway parent This compound hex_acid (E)-2-Hexenoic Acid parent->hex_acid H₂O (Acid/Base Catalyst) ethanol Ethanol parent->ethanol H₂O (Acid/Base Catalyst) oxid_products Oxidized Products (e.g., epoxides, aldehydes) parent->oxid_products O₂ / Light polymers Polymers parent->polymers Light / Heat Radical Initiators

Caption: Chemical pathways for the degradation of this compound.

Experimental Protocols

Protocol 1: Stability Assessment via Gas Chromatography (GC)

This protocol outlines a method to quantify the purity of this compound and detect the primary degradation products, (E)-2-hexenoic acid and ethanol.

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Caption: Workflow for conducting a stability study of this compound using GC analysis.

Methodology:

  • Objective: To determine the stability of this compound under various storage conditions over time.

  • Materials:

    • This compound sample

    • GC-grade solvent (e.g., Ethyl Acetate)

    • Internal Standard (IS) (e.g., Dodecane)

    • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

    • Appropriate GC column (e.g., DB-WAX or similar polar column)

  • Procedure:

    • Sample Storage: Aliquot the test sample into separate vials representing different storage conditions (e.g., 4°C/dark/N₂, 25°C/dark/air, 25°C/light/air). Seal vials tightly.

    • Initial Analysis (T=0): Immediately prepare a sample for analysis to establish the initial purity.

      • Prepare a stock solution of the Internal Standard (IS) in ethyl acetate.

      • Accurately weigh a small amount of this compound into a volumetric flask, add the IS stock solution, and dilute to volume with ethyl acetate.

    • Time-Point Analysis: At each scheduled time point (e.g., 1, 3, 6 months), retrieve one vial from each storage condition and prepare a sample as described in step 3.2.

    • GC Analysis:

      • Injector Temp: 250°C

      • Detector Temp: 250°C

      • Oven Program: Start at 60°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min. (This is a starting point and must be optimized).

      • Carrier Gas: Helium or Hydrogen.

      • Inject 1 µL of the prepared sample.

    • Data Analysis:

      • Identify the peaks for this compound, the IS, and any new peaks that appear over time. (E)-2-hexenoic acid will typically have a longer retention time than the parent ester.

      • Calculate the peak area ratio of this compound to the IS for each sample.

      • Determine the percentage of remaining this compound at each time point relative to the T=0 sample.

      • Purity (%) = (Area_Ratio_Time_X / Area_Ratio_Time_0) * 100

References

Technical Support Center: Purification of Crude Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl (E)-2-hexenoate. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesized batch of crude this compound?

A1: The impurities present in crude this compound are largely dependent on the synthetic method employed. For common olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the primary impurities include:

  • Geometric Isomer: The (Z)-isomer of Ethyl 2-hexenoate is a common byproduct, although the HWE reaction generally favors the formation of the desired (E)-isomer.[1]

  • Unreacted Starting Materials: Residual amounts of the aldehyde (e.g., butanal) and the phosphonate reagent (in the HWE reaction) or phosphonium ylide (in the Wittig reaction) may remain.[1]

  • Reaction Byproducts:

    • In the Wittig reaction, triphenylphosphine oxide (TPPO) is a significant byproduct that can be challenging to remove.

    • The Horner-Wadsworth-Emmons reaction produces a dialkyl phosphate byproduct, which is typically water-soluble and more easily removed during an aqueous workup.[2][3]

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

Q2: Which purification technique is most suitable for this compound?

A2: The optimal purification technique depends on the scale of your reaction and the nature of the impurities. The two most effective methods are:

  • Fractional Vacuum Distillation: This is an excellent method for large-scale purification and for removing impurities with significantly different boiling points. Due to the relatively high boiling point of this compound (167-174 °C at 760 mmHg), vacuum distillation is recommended to prevent thermal decomposition.[4]

  • Flash Column Chromatography: This technique is highly effective for separating the desired (E)-isomer from the (Z)-isomer and other closely related impurities, especially for small to medium-scale reactions.[5]

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the percentage of the desired compound and identifies volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the structure of the (E)-isomer and can be used to determine the ratio of (E) to (Z) isomers.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify a suitable solvent system for column chromatography.[6]

Troubleshooting Guides

Issue 1: Low Purity After Fractional Vacuum Distillation
Possible Cause Troubleshooting Step
Inefficient Fractionation Ensure your distillation column has sufficient theoretical plates (e.g., use a Vigreux or packed column). Maintain a slow and steady distillation rate.
Overlapping Boiling Points If impurities have boiling points very close to the product, distillation may not be effective. Consider using flash column chromatography for further purification.
Thermal Decomposition A dark-colored or tarry residue in the distillation flask suggests decomposition. Reduce the distillation temperature by applying a higher vacuum.
Issue 2: Poor Separation During Flash Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may not be optimal. Perform a TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find the best separation. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.[5][7][8]
Co-eluting Impurities If impurities have a similar polarity to the product, they may elute together. Try a different solvent system or consider using a different stationary phase (e.g., alumina).
Column Overloading Using too much crude material for the amount of silica gel will result in poor separation. A general guideline is to load 1-5% of the silica gel mass with the crude product.
Improper Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.

Data Presentation

The following table provides representative data on the purity of this compound before and after purification by different methods.

Purification Method Crude Purity (GC Area %) Purified Purity (GC Area %) Typical Yield
Fractional Vacuum Distillation85%>98%70-85%
Flash Column Chromatography85%>99%60-80%
Aqueous Wash Only85%88-92%>95%

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask gently.

    • Collect and discard the initial low-boiling fraction, which may contain residual solvents.

    • Collect the main fraction at the expected boiling point under the applied vacuum. The boiling point of this compound is approximately 110-111 °C at 10 mmHg.

    • Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A common eluent is a mixture of hexane and ethyl acetate. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3-0.4.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring a flat and uniform bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle air pressure to maintain a steady flow.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow CrudeProduct Crude this compound AqueousWorkup Aqueous Workup (e.g., NaHCO3 wash) CrudeProduct->AqueousWorkup DriedCrude Dried Crude Product AqueousWorkup->DriedCrude PurityAnalysis1 Purity Assessment (TLC, GC-MS) DriedCrude->PurityAnalysis1 Decision Is Purity >98%? PurityAnalysis1->Decision PurificationMethod Select Purification Method Decision->PurificationMethod No PureProduct Pure this compound (>98%) Decision->PureProduct  Yes Distillation Fractional Vacuum Distillation PurificationMethod->Distillation Large Scale Chromatography Flash Column Chromatography PurificationMethod->Chromatography Small/Medium Scale Isomer Separation Distillation->PureProduct Chromatography->PureProduct FinalAnalysis Final Purity and Structure Confirmation (GC-MS, NMR) PureProduct->FinalAnalysis

Caption: General workflow for the purification of crude this compound.

References

Effect of temperature and pH on Ethyl (E)-2-hexenoate stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Ethyl (E)-2-hexenoate

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability of this compound under various temperature and pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist users in designing and interpreting their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As an α,β-unsaturated ester, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by both acids and bases, to yield (E)-2-hexenoic acid and ethanol.[1]

  • Thermal Degradation: At elevated temperatures, α,β-unsaturated esters can undergo isomerization, polymerization, or decomposition.

Q2: How does pH affect the stability of this compound?

A2: The rate of hydrolysis of esters is significantly influenced by pH. Generally, ester hydrolysis is slowest in a slightly acidic to neutral pH range (approximately pH 4-6). The rate increases under both strongly acidic and alkaline conditions.[1]

Q3: What is the expected effect of temperature on the stability of this compound?

A3: The rate of chemical degradation, including hydrolysis and other thermal degradation pathways, increases with temperature. The relationship between temperature and the rate constant of a reaction is typically described by the Arrhenius equation.

Q4: What are the likely degradation products of this compound?

A4: Under hydrolytic conditions, the primary degradation products are (E)-2-hexenoic acid and ethanol. At elevated temperatures, in addition to hydrolysis products, one might observe isomers, oligomers, or polymers of this compound.

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying volatile degradation products.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Aqueous Formulations
Potential Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your formulation. Ester hydrolysis is accelerated at high and low pH. Adjust the pH to a range of 4-6 for optimal stability.
Presence of Catalysts Certain metal ions can catalyze hydrolysis. If your formulation contains metal ions, consider adding a chelating agent like EDTA.
Elevated Temperature Ensure that the formulation is stored at the recommended temperature. If elevated temperatures are required for the application, the expected shelf-life will be shorter.
Issue 2: Appearance of Unknown Peaks in Chromatogram During Stability Studies
Potential Cause Troubleshooting Steps
Degradation The new peaks are likely degradation products. Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks to help in their identification. (E)-2-hexenoic acid is a likely candidate.
Interaction with Excipients The unknown peaks could be reaction products of this compound with other components in the formulation. Conduct forced degradation studies on the active ingredient alone to confirm.
Contamination Ensure proper handling and cleaning procedures to rule out external contamination.

Data Presentation

Disclaimer: The following tables contain representative, hypothetical data based on the general principles of ester stability. Specific experimental data for this compound is not currently available in published literature. These tables are for illustrative purposes to guide experimental design.

Table 1: Hypothetical Half-life (t½) of this compound in Aqueous Buffers at 25°C

pHHalf-life (t½) in Days (Estimated)
2.015
4.0300
6.0350
8.090
10.05

Table 2: Hypothetical Percentage of this compound Remaining After 30 Days at Various Temperatures (pH 6.0)

Temperature% Remaining (Estimated)
4°C99.5
25°C97.0
40°C85.0
60°C60.0

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for Hydrolysis

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Prepare a series of aqueous buffer solutions across a range of pH values (e.g., pH 2, 4, 6, 8, 10).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • Spike a known concentration of the this compound stock solution into each buffer solution to a final concentration suitable for the analytical method.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At specified time intervals, withdraw an aliquot from each solution.

  • Immediately quench the degradation by neutralizing the sample or diluting it in the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.

  • Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will be the negative of the pseudo-first-order rate constant (-k).

  • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the effect of temperature on the stability of this compound.

Methodology:

  • Prepare a solution of this compound in a suitable solvent or formulation buffered at a stable pH (e.g., pH 6.0).

  • Aliquot the solution into sealed vials to prevent evaporation.

  • Store the vials at a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • At predetermined time points, remove a vial from each temperature and allow it to cool to room temperature.

  • Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound.

  • The percentage of remaining this compound can be calculated relative to the initial concentration.

  • The degradation rate constants at different temperatures can be used to calculate the activation energy (Ea) using the Arrhenius equation.

Mandatory Visualization

Stability_Testing_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_compound Prepare Ethyl (E)-2-hexenoate Solution temp_stress Incubate at Different Temperatures prep_compound->temp_stress prep_buffers Prepare Buffers (Varying pH) ph_stress Incubate in Different pH Buffers prep_buffers->ph_stress sampling Sample at Time Intervals temp_stress->sampling ph_stress->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis gcms_analysis GC-MS for Degradant ID hplc_analysis->gcms_analysis rate_constants Calculate Rate Constants & Half-life hplc_analysis->rate_constants ph_profile Generate pH-Rate Profile rate_constants->ph_profile arrhenius_plot Create Arrhenius Plot rate_constants->arrhenius_plot

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Instability Observed (e.g., loss of parent compound) check_ph Is the pH outside the optimal range (4-6)? start->check_ph adjust_ph Adjust pH to 4-6 check_ph->adjust_ph Yes check_temp Is storage temperature elevated? check_ph->check_temp No stable Stability Improved adjust_ph->stable lower_temp Lower storage temperature check_temp->lower_temp Yes check_excipients Are there reactive excipients present? check_temp->check_excipients No lower_temp->stable reformulate Reformulate with inert excipients check_excipients->reformulate Yes check_excipients->stable No reformulate->stable

Caption: Troubleshooting logic for this compound instability.

References

Overcoming substrate inhibition in the enzymatic synthesis of ethyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Synthesis of Ethyl Hexanoate

Welcome to the technical support center for the enzymatic synthesis of ethyl hexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly substrate inhibition, encountered during experimental work.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis process in a question-and-answer format.

Q1: My reaction rate is high at low substrate concentrations but drops significantly when I increase the concentration of either hexanoic acid or ethanol. What's happening?

A1: This phenomenon is a classic sign of substrate inhibition. In the enzymatic synthesis of ethyl hexanoate, which often follows a Ping-Pong Bi-Bi mechanism, high concentrations of either the acid (hexanoic acid) or the alcohol (ethanol) can bind to the enzyme in a non-productive way, forming a dead-end complex and hindering the reaction.[1][2] Both hexanoic acid and ethanol have been identified as potential inhibitors in this synthesis.[2][3][4]

Initial Troubleshooting Steps:

  • Confirm True Inhibition: First, ensure the rate decrease is not due to other factors like changes in pH or solution viscosity at high substrate concentrations.[5]

  • Vary Substrate Concentration: Systematically vary the concentration of one substrate while keeping the other constant to identify the inhibitory threshold and the optimal concentration range.[4][5]

  • Optimize Molar Ratio: The ratio of alcohol to acid is critical. Increasing the ethanol to hexanoic acid molar ratio up to a certain point (e.g., 3:1) can enhance the reaction rate, but excessive ethanol can become inhibitory.[3]

Q2: I've optimized the substrate concentrations and molar ratio, but the conversion is still lower than expected. What should I try next?

A2: If substrate inhibition persists or conversion remains low, consider the following advanced strategies:

  • Introduce a Solvent: Performing the reaction in a non-polar organic solvent like n-hexane can mitigate substrate inhibition.[4][6] The solvent can reduce the effective concentration of the polar substrates (short-chain acids and alcohols) in the immediate vicinity of the enzyme, preventing denaturation and reducing inhibitory effects.[7][8]

  • Water Removal: The esterification reaction produces water, which can facilitate the reverse reaction (hydrolysis), thereby reducing the net yield of ethyl hexanoate.[1] Consider adding molecular sieves to the reaction medium to adsorb water as it is formed.[6]

  • Enzyme Immobilization: Using an immobilized lipase can enhance stability and sometimes reduce substrate inhibition.[7][9] Immobilization provides a more stable microenvironment for the enzyme and can prevent aggregation.[9]

  • Fed-Batch Strategy: Instead of adding all substrates at the beginning, use a fed-batch approach where one or both substrates are added gradually over time. This strategy helps maintain optimal substrate concentrations in the reactor, avoiding inhibitory levels.

Q3: My enzyme seems to be deactivating over the course of the reaction. How can I improve its stability?

A3: Enzyme deactivation can be caused by several factors in this synthesis:

  • Temperature: While higher temperatures increase reaction rates, temperatures above 60°C can cause rapid deactivation of many lipases.[4] The optimal range is typically between 45-55°C.[4][6]

  • Substrate-Induced Inactivation: Short-chain acids and alcohols can be particularly harsh on lipases, potentially causing denaturation.[7][10] This is especially true in solvent-free systems where polar substrates can accumulate in the enzyme's aqueous microenvironment.[8]

  • pH: In a solvent-free system, a high concentration of hexanoic acid can lower the pH of the enzyme's microenvironment, leading to inactivation.

Solutions:

  • Optimize Temperature: Ensure your reaction is running within the optimal temperature range for your specific lipase.[4]

  • Use an Organic Solvent: As mentioned, a solvent can protect the enzyme from high concentrations of inhibitory substrates.[8]

  • Immobilize the Enzyme: Immobilization is a well-established method to enhance the operational stability of enzymes against temperature, pH, and organic solvents.[7][9]

Frequently Asked Questions (FAQs)

Q: What is the typical kinetic mechanism for lipase-catalyzed synthesis of ethyl hexanoate? A: The reaction generally follows a Ping-Pong Bi-Bi mechanism with inhibition by one or both substrates.[1][3][6] In this mechanism, the enzyme first binds with the acyl donor (hexanoic acid) to form an acyl-enzyme complex, releasing the first product (water). The acyl-enzyme complex then reacts with the alcohol (ethanol) to form the ester and regenerate the free enzyme.[2]

Q: Which substrate is more likely to be inhibitory, hexanoic acid or ethanol? A: Both substrates can be inhibitory. Several studies report inhibition by higher concentrations of hexanoic acid.[4][6][11] However, ethanol can also act as a competitive inhibitor by binding to the enzyme and preventing the formation of the initial acyl-enzyme complex.[2][3] The specific inhibitory effects can depend on the lipase used and the reaction conditions.

Q: Is a solvent-free system better than using an organic solvent? A: Both systems have advantages and disadvantages. Solvent-free systems are considered "greener" and result in higher product concentrations, but they are more prone to severe substrate inhibition and enzyme deactivation.[7][10] Using an organic solvent like n-hexane can alleviate these issues, leading to more stable operation, though it adds a downstream step for solvent removal.[4][6]

Q: How can I analyze the products of my reaction? A: The most common method for analyzing the reaction mixture is Gas Chromatography (GC).[3] This technique allows for the separation and quantification of the substrates (hexanoic acid, ethanol) and the product (ethyl hexanoate) to determine the percentage conversion over time.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic synthesis of ethyl hexanoate.

Table 1: Optimal Reaction Conditions for Ethyl Hexanoate Synthesis

Enzyme SourceSystem TypeTemp. (°C)Substrate Ratio (Alcohol:Acid)Enzyme LoadingMax. Conversion (%)Reference
Novozym 435Solvent-Free503:12% (w/w)88.57[3]
Novozym 435 (Predicted)Solvent-Free48.833.39:12.35% (w/w)90.99[3]
Rhizomucor miehei Lipasen-Hexane45-551:1 (at 0.5 M)Not specifiedNot specified[4]
FERMASE CALB 10000Solvent-Free (Ultrasound)502:12% (w/w)94.25[12]

Table 2: Reported Kinetic Parameters

Enzyme SourceKinetic ParameterValueReference
Rhizomucor miehei LipaseVmax1.861 µmol min-1 mg-1[4]
KM (Hexanoic Acid)0.08466 M[4]
Ki (Hexanoic Acid)0.550 M[4]
Novozym 435Rmax37.59 mmol h-1 g-1[1]
Km (Ethanol)1.51 M[1]
Km (Hexanoic Acid)0.78 M[1]
Ki (Hexanoic Acid)1.55 M[1]

Experimental Protocols

Protocol 1: General Procedure for Batch Enzymatic Synthesis of Ethyl Hexanoate

This protocol provides a general method for the synthesis in a laboratory-scale batch reactor.

  • Materials:

    • Immobilized lipase (e.g., Novozym 435, FERMASE CALB 10000)

    • Hexanoic acid (≥99% purity)

    • Ethanol (anhydrous)

    • Organic solvent (e.g., n-hexane), if not a solvent-free system

    • Molecular sieves (3Å or 4Å), optional for water removal

    • Screw-capped flasks (e.g., 50 mL or 100 mL)

    • Incubator shaker with temperature control

    • Gas chromatograph (GC) for analysis

  • Procedure:

    • To a 50 mL screw-capped flask, add the desired amounts of hexanoic acid and ethanol to achieve the target molar ratio (e.g., 1:3 acid to alcohol).[3] If using a solvent, add it at this stage.

    • Add the immobilized lipase. A typical enzyme loading is 2% (w/w) of the total substrate mass.[3][12]

    • (Optional) If water removal is desired, add molecular sieves at a loading of ~10% (w/w).[6]

    • Seal the flask tightly to prevent the evaporation of volatile components.

    • Place the flask in an incubator shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200-250 rpm).[3][12]

    • Start the reaction and withdraw small aliquots (e.g., 50 µL) from the reaction mixture at regular time intervals (e.g., 0, 30, 60, 90, 120 min).

    • Prepare the samples for GC analysis. This may involve dilution with a suitable solvent (like the one used in the reaction or another like isooctane) and filtering to remove enzyme particles.

    • Inject the prepared samples into the GC to quantify the concentration of ethyl hexanoate and remaining substrates.

    • Calculate the percentage conversion of the limiting substrate (typically hexanoic acid) at each time point.

Protocol 2: Procedure for Investigating Substrate Inhibition Kinetics

This protocol outlines how to generate data to determine kinetic constants like Km and Ki.

  • Experimental Design:

    • The experiment involves measuring the initial reaction rate at various substrate concentrations.

    • Series 1 (Varying Hexanoic Acid): Prepare a series of reactions where the concentration of ethanol is kept constant and high (but not inhibitory), while the concentration of hexanoic acid is varied across a wide range (e.g., from 0.1 M to 2.0 M).[1]

    • Series 2 (Varying Ethanol): Prepare another series of reactions where the concentration of hexanoic acid is kept constant, and the concentration of ethanol is varied.

  • Procedure:

    • For each reaction, follow steps 1-5 from Protocol 1.

    • Measure the initial reaction rate (V0) by taking samples at very short intervals during the initial, linear phase of the reaction (e.g., the first 5-10 minutes).

    • Analyze the samples by GC to determine the amount of ethyl hexanoate produced per unit time.

  • Data Analysis:

    • Plot the initial reaction rate (V0) against the substrate concentration. A decrease in rate at higher concentrations will confirm substrate inhibition.

    • To determine the kinetic parameters, fit the data to a suitable kinetic model, such as the Ping-Pong Bi-Bi model with substrate inhibition, using non-linear regression software.[1][2]

    • Alternatively, double reciprocal plots (e.g., Lineweaver-Burk plots) of 1/V0 versus 1/[S] can be used for a preliminary visual analysis of the inhibition mechanism.

Visualizations

The following diagrams illustrate key workflows and mechanisms related to overcoming substrate inhibition.

TroubleshootingWorkflow Start Problem: Low reaction rate at high substrate concentrations Confirm Confirm True Inhibition (Rule out pH, viscosity effects) Start->Confirm OptimizeRatio Optimize Molar Ratio (e.g., Alcohol:Acid) Confirm->OptimizeRatio VaryConc Vary Substrate Concentrations (Identify optimal range) Confirm->VaryConc CheckConversion Is Conversion Still Low? OptimizeRatio->CheckConversion VaryConc->CheckConversion Advanced Implement Advanced Strategies CheckConversion->Advanced Yes End Problem Resolved CheckConversion->End No AddSolvent Use Organic Solvent (e.g., n-hexane) Advanced->AddSolvent RemoveWater Remove Water (e.g., Molecular Sieves) Advanced->RemoveWater Immobilize Immobilize Enzyme Advanced->Immobilize FedBatch Use Fed-Batch Strategy Advanced->FedBatch AddSolvent->End RemoveWater->End Immobilize->End FedBatch->End

Caption: Troubleshooting workflow for substrate inhibition.

PingPongMechanism cluster_productive Productive Catalytic Cycle cluster_inhibitory Inhibitory Pathways E E (Free Lipase) E_Acid E-Hexanoic Acid (Complex) E->E_Acid + Hexanoic Acid DeadEnd_Alcohol E-Ethanol (Dead-End Complex) E->DeadEnd_Alcohol + Excess Ethanol E_Acyl E'-Acyl (Acyl-Enzyme Intermediate) E_Acid->E_Acyl - Water E_Prod E + Ethyl Hexanoate E_Acyl->E_Prod + Ethanol DeadEnd_Acid E'-Acid (Dead-End Complex) E_Acyl->DeadEnd_Acid + Excess Hexanoic Acid

Caption: Ping-Pong Bi-Bi mechanism with substrate inhibition.

References

Best practices for handling and storing Ethyl (E)-2-hexenoate safely

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the safe handling and storage of Ethyl (E)-2-hexenoate, tailored for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.2 g/mol [1]
Appearance Colorless liquid[2][3]
Odor Fruity, green, pineapple, and apple-like[1]
Boiling Point 167.00 to 174.00 °C @ 760.00 mm Hg[2][4]
Flash Point 54.44 °C (130.00 °F) to 62.22 °C (144.00 °F)[2][3]
Specific Gravity 0.894 to 0.905 @ 20/25 °C[2][3]
Water Solubility Slightly soluble[3]
Refractive Index 1.430 to 1.440 @ 20.00 °C[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Handling and Personal Protective Equipment (PPE)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[5] It can also cause skin and eye irritation.[2] Inhalation of high concentrations of vapors may cause respiratory irritation.[6]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: When handling this compound, it is essential to wear appropriate PPE to minimize exposure.[7] This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile rubber.[8][9]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are recommended.[10] For larger quantities or in case of a splash risk, consider a chemical-resistant apron.[9]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[10][11] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Q3: How should I properly transfer this compound from a larger container to a smaller one?

A3: To prevent the buildup of static electricity, which can ignite flammable vapors, it is crucial to ground and bond both the dispensing and receiving containers during transfer.[10] Use only non-sparking tools.[11]

Storage

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[11] It should be kept away from heat, sparks, open flames, and other sources of ignition.[5][11]

Q5: Are there any incompatible materials I should avoid storing near this compound?

A5: Yes, avoid storing this compound with strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures

Q6: What should I do in case of accidental skin or eye contact with this compound?

A6:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[13]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

Q7: What is the proper procedure for cleaning up a small spill of this compound?

A7: For a small spill, first ensure the area is well-ventilated and eliminate all ignition sources.[14] Wear appropriate PPE.[15] Contain the spill with an inert absorbent material, such as sand, earth, or vermiculite.[11][15] Do not use combustible materials like paper towels to absorb the spill.[14] Collect the absorbed material into a sealed container for proper disposal as hazardous waste.[15][16]

Q8: How should I respond to a fire involving this compound?

A8: this compound is a flammable liquid, which is a Class B fire.[17] Use a dry chemical, foam, or carbon dioxide (CO2) fire extinguisher.[11][18] Do not use a water jet, as it may spread the fire.[17]

Troubleshooting Guides for Experiments

This section provides guidance on how to troubleshoot common issues that may arise during experiments involving this compound.

Problem 1: Low or No Product Yield in an Esterification Reaction

Potential Cause Troubleshooting Steps
Incomplete Reaction * Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). * Consider extending the reaction time or increasing the reaction temperature, if the stability of the reactants and products allows.
Equilibrium Not Shifted Towards Products * In Fischer esterification, use an excess of one reactant (usually the alcohol) to drive the equilibrium forward. * Remove water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.
Catalyst Inactivity * Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) has not been neutralized or degraded. * For enzymatic reactions, check the activity of the lipase and ensure optimal pH and temperature conditions.
Poor Quality of Starting Materials * Verify the purity of the starting materials (e.g., 2-hexenoic acid and ethanol) as impurities can interfere with the reaction. * Ensure reagents are anhydrous, as water can prevent the reaction from proceeding.

Problem 2: Product Purity Issues

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials * Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. * Use an appropriate purification method, such as distillation or column chromatography, to separate the product from the starting materials.
Formation of Side Products * Review the reaction mechanism for potential side reactions (e.g., polymerization, isomerization). * Adjust reaction conditions (e.g., lower temperature) to minimize the formation of byproducts.
Contamination from the Workup Procedure * Ensure all glassware is clean and dry. * During extractions, ensure complete separation of aqueous and organic layers to avoid contamination.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from (E)-2-hexenoic acid and ethanol using an acid catalyst.

Materials:

  • (E)-2-hexenoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (E)-2-hexenoic acid and an excess of anhydrous ethanol (e.g., 3-5 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Safe Handling Workflow for this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Consult SDS B Gather Appropriate PPE A->B C Work in a Well-Ventilated Area B->C D Ground and Bond Containers C->D E Use Non-Sparking Tools D->E F Store in a Cool, Dry Place E->F G Keep Away from Ignition Sources F->G H Store Away from Incompatibles G->H I Collect in a Labeled Waste Container H->I J Dispose as Hazardous Waste I->J

Caption: A logical workflow for the safe handling of this compound.

Spill Response Logic Diagram

Spill_Response_Logic Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess IsMajor Is it a Major Spill? Assess->IsMajor Evacuate Evacuate Area and Call for Help IsMajor->Evacuate Yes MinorSpill Handle as Minor Spill IsMajor->MinorSpill No End End Evacuate->End PPE Don Appropriate PPE MinorSpill->PPE Ventilate Ensure Ventilation & Remove Ignition Sources PPE->Ventilate Contain Contain Spill with Inert Absorbent Ventilate->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate Decontaminate->End

Caption: A decision-making diagram for responding to a spill of this compound.

References

Validation & Comparative

A Spectroscopic Showdown: Unraveling the Geometries of Ethyl 2-hexenoate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Ethyl (E)-2-hexenoate and its geometric isomer, Ethyl (Z)-2-hexenoate, reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the spatial arrangement of substituents around the carbon-carbon double bond, provide a clear method for their differentiation and characterization.

This guide presents a comprehensive analysis of the spectroscopic data for the (E)- and (Z)-isomers of Ethyl 2-hexenoate, tailored for researchers, scientists, and professionals in drug development. The data is supported by detailed experimental protocols for replication and further investigation.

At a Glance: Spectroscopic Data Summary

The key to distinguishing between the (E) and (Z) isomers lies in the nuanced shifts and coupling constants observed in their NMR spectra, characteristic vibrational modes in IR spectroscopy, and fragmentation patterns in mass spectrometry. Below is a summary of the key quantitative data.

¹H NMR Spectroscopy Data

The proton NMR spectra are particularly informative. The coupling constant between the vinylic protons (H-2 and H-3) is significantly larger for the trans ((E)-) isomer than for the cis ((Z)-) isomer.

Parameter This compound Ethyl (Z)-2-hexenoate
Chemical Shift (δ) H-2 ~5.8 ppm (dt)Expected downfield shift relative to (E)-isomer
Chemical Shift (δ) H-3 ~6.9 ppm (dt)Expected upfield shift relative to (E)-isomer
Coupling Constant (J) H-2, H-3 ~15 HzExpected ~10 Hz
Chemical Shift (δ) -OCH₂CH₃ ~4.2 ppm (q)~4.1 ppm (q)
Chemical Shift (δ) -OCH₂CH₃ ~1.3 ppm (t)~1.2 ppm (t)
Chemical Shift (δ) -CH₂CH₂CH₃ ~2.2 ppm (q)Data not available
Chemical Shift (δ) -CH₂CH₂CH₃ ~1.5 ppm (sextet)Data not available
Chemical Shift (δ) -CH₂CH₂CH₃ ~0.9 ppm (t)Data not available

Note: Specific experimental data for Ethyl (Z)-2-hexenoate is limited. Expected values are based on typical trends for (Z)-isomers of α,β-unsaturated esters.

¹³C NMR Spectroscopy Data

Carbon NMR provides further structural confirmation. The chemical shifts of the carbon atoms in the vicinity of the double bond are influenced by the isomeric configuration.

Carbon Atom This compound Ethyl (Z)-2-hexenoate
C-1 (C=O) ~166 ppmData not available
C-2 (=CH) ~121 ppmData not available
C-3 (=CH) ~149 ppmData not available
C-4 (-CH₂-) ~35 ppmData not available
C-5 (-CH₂-) ~21 ppmData not available
C-6 (-CH₃) ~14 ppmData not available
-OCH₂CH₃ ~60 ppmData not available
-OCH₂CH₃ ~14 ppmData not available
Infrared (IR) Spectroscopy Data

The C=C stretching vibration in the IR spectrum can offer clues to the geometry. The (E)-isomer typically shows a stronger absorption for this bond compared to the (Z)-isomer, which may be weak or absent due to symmetry.

Vibrational Mode This compound (cm⁻¹) Ethyl (Z)-2-hexenoate (cm⁻¹)
C=O Stretch ~1720-1715Expected ~1720-1715
C=C Stretch ~1655Expected ~1650 (often weaker)
=C-H Bend (trans) ~980Absent
=C-H Bend (cis) AbsentExpected ~730-665
C-O Stretch ~1270, 1180Expected ~1270, 1180
C-H Stretch (sp³) ~2960-2870Expected ~2960-2870
=C-H Stretch (sp²) ~3030Expected ~3030
Mass Spectrometry (MS) Data

The mass spectra of both isomers are expected to be very similar as they are structural isomers. The molecular ion peak (M⁺) should appear at m/z 142. Fragmentation patterns are likely to be dominated by cleavages of the ester group and the alkyl chain.

Fragment Ion (m/z) Proposed Structure This compound Ethyl (Z)-2-hexenoate
142 [M]⁺PresentExpected to be Present
113 [M - C₂H₅]⁺PresentExpected to be Present
97 [M - OC₂H₅]⁺PresentExpected to be Present
69 [C₄H₅O]⁺PresentExpected to be Present
55 [C₄H₇]⁺PresentExpected to be Present
41 [C₃H₅]⁺PresentExpected to be Present
29 [C₂H₅]⁺PresentExpected to be Present

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its (Z)-isomer.

Spectroscopic_Comparison_Workflow cluster_data_analysis Data Interpretation and Comparison E_isomer This compound NMR NMR Spectroscopy (¹H and ¹³C) E_isomer->NMR IR FTIR Spectroscopy E_isomer->IR MS Mass Spectrometry (GC-MS) E_isomer->MS Z_isomer Ethyl (Z)-2-hexenoate Z_isomer->NMR Z_isomer->IR Z_isomer->MS NMR_data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_data IR_data Vibrational Frequencies (cm⁻¹) Functional Group Analysis IR->IR_data MS_data Molecular Ion (m/z) Fragmentation Pattern MS->MS_data Comparison Comparative Analysis of (E) vs. (Z) Isomers NMR_data->Comparison IR_data->Comparison MS_data->Comparison

Caption: Workflow for the spectroscopic comparison of geometric isomers.

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the neat liquid sample (this compound or its isomer) in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of 12 ppm, centered at 6 ppm.

    • Employ a 30-degree pulse width and a relaxation delay of 1 second.

    • Collect 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 220 ppm, centered at 110 ppm.

    • Employ a 45-degree pulse width and a relaxation delay of 2 seconds.

    • Collect 1024-2048 scans.

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 100 ppm solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum for the molecular ion and characteristic fragment ions. Compare the obtained spectrum with spectral libraries for confirmation.

A Comparative Analysis of Chemical and Enzymatic Synthesis of Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis of Ethyl (E)-2-hexenoate, comparing the traditional chemical routes with modern enzymatic methods. This report provides objective performance comparisons supported by experimental data.

This compound is a valuable compound used as a flavoring agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The demand for efficient and sustainable methods for its production has led to the exploration of both chemical and enzymatic synthetic routes. This guide presents a comparative study of these two approaches, offering insights into their respective methodologies, performance metrics, and overall advantages and disadvantages.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of this compound, providing a clear comparison of their performance.

ParameterChemical Synthesis (Horner-Wadsworth-Emmons)Enzymatic Synthesis (Lipase-catalyzed Esterification)
Yield Typically > 90%85-95%
Purity High (>98% after purification)High (>98% after purification)
Reaction Time 2-12 hours24-72 hours
Temperature 0°C to room temperature30-60°C
Pressure AtmosphericAtmospheric
Catalyst Strong base (e.g., NaH, KHMDS)Lipase (e.g., Novozym 435)
Solvent Anhydrous organic solvents (e.g., THF, DMF)Solvent-free or organic solvents (e.g., hexane)
Byproducts Diethyl phosphate saltsWater
Stereoselectivity High (Predominantly E-isomer)High
Environmental Impact Use of hazardous reagents and solventsMilder conditions, biodegradable catalyst

Experimental Protocols

Chemical Synthesis: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers of α,β-unsaturated esters.[1][2]

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Butyraldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A flame-dried round-bottom flask is charged with sodium hydride (1.1 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous THF is added, and the suspension is cooled to 0°C in an ice bath.

  • Triethyl phosphonoacetate (1.1 eq) is added dropwise to the suspension. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the complete formation of the phosphonate ylide.

  • The reaction mixture is cooled back to 0°C, and a solution of butyraldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-12 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a green and highly selective alternative for ester production. This method typically involves the direct esterification of (E)-2-hexenoic acid with ethanol.[3][4]

Materials:

  • (E)-2-Hexenoic acid

  • Ethanol (absolute)

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular sieves (optional, for water removal)

  • Hexane (or solvent-free)

Procedure:

  • In a screw-capped flask, (E)-2-hexenoic acid (1.0 eq) and ethanol (1.5-3.0 eq) are mixed. The reaction can be run solvent-free or in a minimal amount of a non-polar organic solvent like hexane.

  • The immobilized lipase (typically 1-5% w/w of the total substrates) is added to the mixture.

  • Molecular sieves can be added to the reaction mixture to remove the water produced during the esterification, which helps to shift the equilibrium towards the product.

  • The flask is sealed and placed in a temperature-controlled shaker or incubator at 30-60°C.

  • The reaction is monitored over 24-72 hours by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused for several cycles.

  • The solvent (if used) is removed under reduced pressure.

  • The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary, although enzymatic reactions often yield products of high purity directly.

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of this compound, providing a visual comparison of the two processes.

G Diagram 1: Chemical Synthesis Workflow (HWE Reaction) cluster_0 Ylide Formation cluster_1 Wittig-Horner Reaction cluster_2 Workup and Purification a Triethyl phosphonoacetate c Phosphonate Ylide a->c Deprotonation b NaH in THF b->c e Reaction Mixture c->e d Butyraldehyde d->e f Quenching (NH4Cl) e->f g Extraction f->g h Drying & Evaporation g->h i Column Chromatography h->i j This compound i->j

Caption: Workflow for the chemical synthesis of this compound.

G Diagram 2: Enzymatic Synthesis Workflow cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Product Isolation a (E)-2-Hexenoic Acid d Reaction Mixture a->d b Ethanol b->d c Immobilized Lipase c->d e Incubation (30-60°C) d->e f Filtration (Enzyme Removal) e->f g Solvent Evaporation f->g h This compound g->h G Diagram 3: Comparison of Synthesis Methods cluster_0 Chemical Synthesis (HWE) cluster_1 Enzymatic Synthesis chem_adv Advantages: - Faster reaction times - High yields - Well-established methodology chem_disadv Disadvantages: - Harsh reagents (strong bases) - Anhydrous conditions required - Stoichiometric inorganic byproducts - Potentially hazardous solvents enz_adv Advantages: - Mild reaction conditions - High selectivity - Environmentally benign (green) - Reusable catalyst - Minimal byproducts enz_disadv Disadvantages: - Slower reaction rates - Enzyme cost and stability can be a factor - Equilibrium limitations (water removal may be needed) synthesis This compound Synthesis cluster_0 cluster_0 synthesis->cluster_0 cluster_1 cluster_1 synthesis->cluster_1

References

Validating the Presence of Ethyl (E)-2-hexenoate in Natural Extracts: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with natural extracts, the accurate identification and quantification of specific bioactive compounds are paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the validation of Ethyl (E)-2-hexenoate, a volatile ester found in various natural sources. This document outlines the experimental protocols, presents comparative data, and visualizes the analytical workflow to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for validating this compound in complex natural extracts depends on several factors, including the required sensitivity, selectivity, sample matrix, and the objective of the analysis (qualitative vs. quantitative). The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for this purpose.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance or other properties.Detection and quantification based on the magnetic properties of atomic nuclei.
Selectivity High, especially with mass spectrometry for unambiguous identification.Moderate to high, depending on the detector and chromatographic resolution.High, provides detailed structural information for unequivocal identification.
Sensitivity Very high, capable of detecting trace amounts (ppb range).[1]High, typically in the ppm to ppb range depending on the detector.[1]Lower sensitivity compared to GC-MS and HPLC.
Quantification Excellent, with the use of internal or external standards.Excellent, with proper calibration.Excellent and absolute (qNMR), can quantify without a specific reference standard for the analyte.[2]
Sample Derivatization May be required for non-volatile or polar compounds, but not for this compound.[1]Generally not required for this compound.Not required.
Analysis Time Relatively fast, typically 20-40 minutes per sample.Can be slower than GC-MS, depending on the separation method.Fast for data acquisition (minutes), but data processing can be more involved.[3]
Advantages High sensitivity and specificity, extensive compound libraries for identification.Versatile for a wide range of compounds, including non-volatiles.[4]Non-destructive, provides detailed structural information, and allows for absolute quantification.[4][5]
Limitations Limited to volatile and thermally stable compounds.[4]Can have lower resolution for complex volatile mixtures compared to GC-MS.Lower sensitivity, higher instrument cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the analysis of this compound in natural extracts using GC-MS, HPLC, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

a. Sample Preparation (Headspace Injection):

  • Weigh 1 gram of the homogenized natural extract into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., ethyl heptanoate) at a known concentration.

  • Seal the vial tightly with a PTFE/silicone septum.

  • Incubate the vial at 80°C for 20 minutes to allow for the equilibration of volatile compounds in the headspace.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

c. Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with a pure standard.

  • Quantify the compound by integrating the peak area and comparing it to the internal standard.

High-Performance Liquid Chromatography (HPLC) Protocol

a. Sample Preparation (Liquid Injection):

  • Extract the natural product with a suitable solvent (e.g., methanol or acetonitrile).

  • Centrifuge the extract at 10,000 rpm for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 30% B.

    • 5-15 min: 30-80% B.

    • 15-20 min: 80% B.

    • 20-25 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

c. Data Analysis:

  • Identify this compound by its retention time compared to a standard.

  • Quantify using a calibration curve generated from serial dilutions of a pure standard.

Quantitative NMR (qNMR) Spectroscopy Protocol

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the natural extract into an NMR tube.

  • Add a precise volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., maleic acid).

  • Ensure the sample is fully dissolved.

b. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR.

  • Pulse Program: zg30.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 5 times the longest T₁ of the protons of interest (typically 15-30 seconds for accurate quantification).[6]

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 20 ppm.

c. Data Analysis:

  • Process the ¹H NMR spectrum (Fourier transformation, phase correction, and baseline correction).

  • Identify the characteristic signals of this compound (e.g., the vinyl protons and the ethyl ester protons).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (MWₓ / MWₛ) * (mₛ / V)

    Where:

    • Cₓ = Concentration of the analyte

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of the solvent

    • ₓ refers to the analyte and ₛ to the standard.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for efficient and accurate validation. The following diagrams, generated using Graphviz, illustrate the logical progression of steps for sample preparation and analysis.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Validation Start Natural Extract Homogenize Homogenization Start->Homogenize Solvent_Extraction Solvent Extraction (for HPLC & qNMR) Homogenize->Solvent_Extraction Headspace_Prep Headspace Preparation (for GC-MS) Homogenize->Headspace_Prep HPLC HPLC Analysis Solvent_Extraction->HPLC qNMR qNMR Analysis Solvent_Extraction->qNMR GCMS GC-MS Analysis Headspace_Prep->GCMS Data_Processing Data Acquisition & Processing GCMS->Data_Processing HPLC->Data_Processing qNMR->Data_Processing Identification Compound Identification Data_Processing->Identification Quantification Quantification Identification->Quantification Validation Method Validation (LOD, LOQ, Accuracy) Quantification->Validation

Caption: General workflow for the validation of this compound in natural extracts.

Signaling_Pathway_Comparison cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway cluster_nmr NMR Pathway Analyte This compound in Extract GCMS_Vaporize Vaporization Analyte->GCMS_Vaporize HPLC_Dissolve Dissolution in Mobile Phase Analyte->HPLC_Dissolve NMR_Dissolve Dissolution in Deuterated Solvent Analyte->NMR_Dissolve GCMS_Separate GC Separation (Volatility) GCMS_Vaporize->GCMS_Separate GCMS_Detect MS Detection (Mass Spectrum) GCMS_Separate->GCMS_Detect Result Validated Presence of Analyte GCMS_Detect->Result Identification & Quantification HPLC_Separate LC Separation (Polarity) HPLC_Dissolve->HPLC_Separate HPLC_Detect UV/DAD Detection HPLC_Separate->HPLC_Detect HPLC_Detect->Result Identification & Quantification NMR_Excite Magnetic Field & RF Pulse NMR_Dissolve->NMR_Excite NMR_Detect Signal Detection (FID) NMR_Excite->NMR_Detect NMR_Detect->Result Structure Elucidation & Absolute Quantification

Caption: Conceptual pathways for the analysis of this compound by different techniques.

References

A Comparative Guide to the Quantitative Analysis of Ethyl (E)-2-hexenoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds like Ethyl (E)-2-hexenoate in complex matrices is essential for quality control, flavor and fragrance profiling, and various research applications. This guide provides an objective comparison of the primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your specific analytical needs.

This compound is a key aroma compound found in various fruits, such as passion fruit, and is utilized as a flavoring agent.[1][2] Its volatile nature makes it particularly amenable to analysis by gas chromatography. However, HPLC can also be employed, especially when analyzing less volatile or thermally labile components within the same sample matrix.

Comparison of Analytical Methods

The choice between GC-MS and HPLC for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it ideal for detecting and quantifying trace amounts of this compound in complex mixtures like food and beverages.[5][6] Sample preparation for GC-MS often involves techniques like headspace analysis or solid-phase microextraction (SPME) to isolate the volatile analytes from the non-volatile matrix components.[5]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally unstable.[4][7] While less common for highly volatile compounds like this compound, HPLC with a UV detector can be a viable option, particularly if simultaneous analysis of non-volatile compounds is required.[8][9] Sample preparation for HPLC may involve filtration or liquid-liquid extraction.[9]

The following table summarizes the key performance characteristics of GC-MS and HPLC for the quantitative analysis of volatile esters, providing a framework for methodological assessment.

Table 1: Comparison of Quantitative Performance for GC-MS and HPLC-UV in the Analysis of Volatile Esters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Key Considerations for this compound
Principle Separation of volatile compounds in the gas phase, with detection by mass spectrometry.[3]Separation of compounds in the liquid phase, with detection via UV absorbance.[8]This compound's volatility makes GC-MS a more direct and sensitive approach.
Sample Preparation Headspace (HS), Solid-Phase Microextraction (SPME), or liquid-liquid extraction (LLE) are common.[5][6]Typically requires filtration or liquid-liquid extraction.[9]HS-SPME-GC-MS minimizes matrix effects and enhances sensitivity for volatile analytes.
Sensitivity High, with Limits of Detection (LOD) often in the low µg/L (ppb) to ng/L (ppt) range.[10]Moderate, with LODs typically in the mg/L (ppm) to high µg/L (ppb) range.[9]For trace-level quantification in complex matrices, GC-MS is the superior choice.
Selectivity Very high, based on both chromatographic retention time and mass spectral data.[5]Moderate, relying primarily on chromatographic retention time. Potential for co-eluting interferences.[8]The mass spectrometer in GC-MS provides an additional layer of confirmation, enhancing specificity.
Linearity Excellent (R² > 0.99) over a wide concentration range.[6]Good (R² > 0.99) within a defined concentration range.[9]Both techniques can provide excellent linearity with proper calibration.
Precision High, with Relative Standard Deviation (%RSD) values typically below 10%.High, with %RSD values typically below 10%.[9]Both methods demonstrate good reproducibility.
Accuracy/Recovery Good, typically within 80-120%.Good, typically within 80-120%.[9]Accuracy is dependent on proper sample preparation and the use of internal standards.
Analysis Time Generally longer run times compared to direct injection HPLC, but sample preparation can be automated.Shorter analysis times per sample, but sample preparation can be more manual.[8]The overall time from sample to result should be considered, including sample preparation.

Experimental Protocols

Below are detailed experimental protocols for the quantitative analysis of this compound using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Protocol 1: Quantitative Analysis of this compound by HS-SPME-GC-MS

This method is highly suitable for the analysis of this compound in complex matrices such as fruit juices, wines, and other beverages.[1][6]

1. Sample Preparation (HS-SPME)

  • Place a 5 mL aliquot of the liquid sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add 1.5 g of sodium chloride (NaCl) to the vial.

  • Add a known concentration of an appropriate internal standard (e.g., ethyl heptanoate).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

2. GC-MS Analysis

  • GC System: Agilent 6890 GC or similar.

  • Mass Spectrometer: Agilent 5975 MS or similar.

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: HP-INNOWAX capillary column (60 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 50°C (hold for 1 min), ramp to 220°C at a rate of 3°C/min (hold for 5 min), then ramp to 250°C at 5°C/min and hold for 5 minutes.[1]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Quantification

  • Create a calibration curve by analyzing standard solutions of this compound of known concentrations prepared in a matrix similar to the samples.

  • Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantitative Analysis of this compound by HPLC-UV

This method can be used for samples where the concentration of this compound is expected to be in the higher µg/L to mg/L range, or when simultaneous analysis of non-volatile compounds is necessary.[8][9]

1. Sample Preparation

  • For liquid samples, filter through a 0.45 µm syringe filter prior to injection.

  • For solid or semi-solid samples, perform a liquid-liquid extraction. For example, homogenize 10 g of the sample with 20 mL of a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Centrifuge the mixture and collect the organic layer.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis

  • HPLC System: Agilent 1260 Infinity II LC System or similar, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: 210 nm.

3. Quantification

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow and Pathway Visualizations

To illustrate the general process of quantitative analysis and the logical flow of method selection, the following diagrams are provided.

General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Mixture Sample Extraction Analyte Extraction (e.g., SPME, LLE) Sample->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Separation Chromatographic Separation (GC or HPLC) Cleanup->Separation Detection Detection (MS or UV) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result Final Concentration

Caption: A generalized workflow for the quantitative analysis of a target analyte in a complex sample matrix.

Method Selection Logic for this compound Analysis Start Analyze Ethyl (E)-2-hexenoate? Volatility Is the analyte volatile? Start->Volatility Sensitivity Trace level quantification needed? Volatility->Sensitivity Yes HPLC Use HPLC-UV Volatility->HPLC No NonVolatile Simultaneous analysis of non-volatile compounds? Sensitivity->NonVolatile No GCMS Use GC-MS Sensitivity->GCMS Yes NonVolatile->HPLC Yes ConsiderBoth Consider both methods based on other factors (e.g., cost, instrument availability) NonVolatile->ConsiderBoth No

Caption: A decision tree illustrating the logical selection process between GC-MS and HPLC-UV.

References

How does Ethyl (E)-2-hexenoate compare to other fruity esters in sensory analysis?

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of flavor and fragrance, esters are celebrated for their significant contribution to the fruity aromas that define many food and beverage products. Among these, Ethyl (E)-2-hexenoate presents a unique and multifaceted profile. This guide offers a detailed comparison of the sensory attributes of this compound against other well-known fruity esters, supported by a summary of available sensory data and detailed experimental protocols for sensory analysis. This document is intended for researchers, scientists, and professionals in the drug development and food science industries who require a nuanced understanding of flavor compounds.

Comparative Sensory Profile of Fruity Esters

This compound is consistently described as a compound with a complex aroma profile, characterized by fruity, green, and sweet notes, often with a distinctive rum-like nuance.[1] Its versatility allows for its use in a variety of flavor applications, including tropical, grape, berry, and apple profiles.[1] When compared to other common fruity esters, its profile is often perceived as more complex and less singularly defined.

For a clearer comparison, the following table summarizes the sensory profiles of this compound and three other widely used fruity esters: ethyl acetate, isoamyl acetate, and ethyl butyrate. The data is a composite of findings from various sensory studies. It is important to note that direct quantitative comparative data from a single study is limited, and sensory perception can be influenced by factors such as concentration and the medium in which the ester is presented.

EsterChemical FormulaOdor DescriptionFlavor ProfileTypical Applications
This compound C8H14O2Fruity, green, sweet, rum-like, with tropical and apple/berry undertones.[1]Fruity, green, sweet, with a juicy, slightly pungent character.Tropical fruit flavors, grape, berry, apple, rum flavors.[1]
Ethyl Acetate C4H8O2Ethereal, sweet, fruity, slightly solvent-like.Sweet, fruity, with a slightly sharp, solvent-like aftertaste.Confections, baked goods, ice cream, as a solvent for decaffeination.
Isoamyl Acetate C7H14O2Intense banana, pear-drop, sweet.Sweet, banana, pear, with a lingering fruity taste.Banana and pear flavorings, chewing gum, confectionery.
Ethyl Butyrate C6H12O2Fruity, pineapple, sweet, slightly cheesy.Sweet, fruity, pineapple-like, with a buttery note.Pineapple and other fruit flavorings, beverages, dairy products.

Experimental Protocols for Sensory Analysis

To obtain reliable and reproducible sensory data, standardized experimental protocols are crucial. The following sections detail the methodologies for two key experiments in the sensory analysis of flavor compounds: Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O).

Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[2][3] A trained panel of assessors evaluates the product and rates the intensity of specific characteristics on a linear scale.

1. Panelist Selection and Training:

  • Selection: A panel of 8-12 individuals is selected based on their sensory acuity, ability to discriminate between different aromas and tastes, and verbal fluency.

  • Training: Panelists undergo extensive training (typically 20-40 hours) to develop a consensus on the sensory lexicon for the fruity esters being evaluated. This involves exposure to a wide range of reference standards representing different aroma and flavor notes (e.g., fruity, green, sweet, solvent-like, banana, pineapple). Panelists are trained to use a standardized intensity scale (e.g., a 15-point universal scale) consistently.

2. Sample Preparation and Presentation:

  • Ester solutions are prepared in a neutral solvent (e.g., mineral oil for olfaction, or deodorized water or a sugar-water solution for flavor evaluation) at concentrations that are clearly perceivable but not overwhelming.

  • Samples are presented to panelists in coded, identical containers (e.g., amber glass vials with PTFE-lined caps for aroma; opaque cups for taste) to avoid bias. The presentation order is randomized for each panelist.

3. Evaluation and Data Collection:

  • Panelists evaluate the samples individually in controlled sensory booths with neutral lighting and good ventilation.

  • For each sample, panelists rate the intensity of each previously defined sensory attribute on the provided scale. Palate cleansers (e.g., unsalted crackers and water) are used between samples.

4. Data Analysis:

  • The intensity ratings from all panelists are collected and statistically analyzed. Analysis of Variance (ANOVA) is often used to determine if there are significant differences in the sensory attributes between the different esters. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a sensitive and specific detector. This allows for the identification of odor-active compounds in a sample.

1. Sample Preparation:

  • A solution of the ester or a headspace sample is prepared for injection into the gas chromatograph. For headspace analysis, the sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber can be used to adsorb the volatile compounds.

2. GC-O System and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile esters (e.g., a non-polar or medium-polarity column).

  • Effluent Splitter: The column effluent is split between a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) and an olfactometry port.

  • Olfactometry Port: A heated transfer line delivers the column effluent to a sniffing port where a trained assessor can smell the separated compounds as they elute. Humidified air is typically mixed with the effluent to prevent nasal passage dehydration.

  • GC Conditions: The oven temperature program, carrier gas flow rate, and other GC parameters are optimized to achieve good separation of the target esters.

3. Olfactometry Procedure:

  • A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port throughout the chromatographic run.

  • The assessor records the time at which an odor is detected, describes the character of the odor, and rates its intensity.

4. Data Analysis:

  • The olfactometry data is combined with the data from the chemical detector to create an aromagram. This allows for the correlation of specific chemical compounds with their perceived odors.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in sensory analysis, the following diagrams have been created using Graphviz (DOT language).

Sensory_Analysis_Workflow cluster_preparation Sample Preparation cluster_evaluation Sensory Evaluation cluster_data Data Processing cluster_results Results Prep Prepare Ester Solutions (in neutral solvent) Coding Code and Randomize Samples Prep->Coding Panel Trained Sensory Panel Evaluation Coding->Panel Booths Individual Sensory Booths Panel->Booths Collect Collect Intensity Ratings Panel->Collect Analyze Statistical Analysis (ANOVA, PCA) Collect->Analyze Profile Generate Sensory Profiles Analyze->Profile Compare Compare Ester Characteristics Profile->Compare

Caption: A typical workflow for the Quantitative Descriptive Analysis of fruity esters.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Detection cluster_data_analysis Data Analysis Sample Prepare Ester Sample (Solution or Headspace) GC Gas Chromatography Separation Sample->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (FID/MS) Splitter->Detector Olf_Port Olfactometry Port Splitter->Olf_Port Aromagram Generate Aromagram Detector->Aromagram Sniffing Assessor Sniffing Olf_Port->Sniffing Record Record Odor Events Sniffing->Record Record->Aromagram Identify Identify Odor-Active Compounds Aromagram->Identify

Caption: The experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl (E)-2-hexenoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Ethyl (E)-2-hexenoate: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The objective is to offer a detailed evaluation of these methodologies, supported by experimental data, to assist in the selection of the most suitable technique for specific analytical needs.

This compound is a key flavor and fragrance compound, and its accurate quantification is crucial for quality control in the food, beverage, and pharmaceutical industries. The cross-validation of analytical methods ensures the reliability, accuracy, and precision of quantitative data.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. Below is a summary of the performance characteristics of GC-FID and HPLC-UV for the quantification of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Linearity (R²) >0.998>0.995
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL
Precision (%RSD) < 3%< 5%
Accuracy (Recovery %) 95-105%90-110%
Selectivity High for volatile compounds.Moderate; potential for interference from compounds with similar chromophores.
Sample Throughput HighModerate

Experimental Protocols

Detailed methodologies for both the GC-FID and HPLC-UV analyses are provided below. These protocols are based on established methods for the analysis of volatile esters and similar unsaturated compounds.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is highly suitable for the routine analysis of volatile compounds like this compound due to its high sensitivity and resolution.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Injector: Split/splitless injector.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as hexane or ethyl acetate.

  • Generate a series of calibration standards by serial dilution of the stock solution.

  • Dissolve the sample in the same solvent used for the standards and filter through a 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

This method is a viable alternative for the analysis of this compound, particularly when GC is not available or when analyzing less volatile components in the same sample.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Dissolve the sample in the mobile phase and pass it through a 0.45 µm syringe filter prior to injection.

Methodology Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between the key validation parameters.

cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion define_analyte Define Analyte: This compound select_methods Select Methods: GC-FID & HPLC-UV define_analyte->select_methods define_validation_params Define Validation Parameters select_methods->define_validation_params method_development Method Development & Optimization define_validation_params->method_development linearity Linearity method_development->linearity accuracy Accuracy method_development->accuracy precision Precision method_development->precision lod_loq LOD & LOQ method_development->lod_loq robustness Robustness method_development->robustness compare_data Compare Performance Data robustness->compare_data select_optimal_method Select Optimal Method compare_data->select_optimal_method documentation Documentation select_optimal_method->documentation

Caption: Workflow for the cross-validation of analytical methods.

center_node Reliable Quantification linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision specificity Specificity center_node->specificity lod LOD center_node->lod loq LOQ center_node->loq robustness Robustness center_node->robustness precision->accuracy loq->lod

Caption: Interrelationship of key analytical method validation parameters.

Comparative analysis of the Kovats retention index for Ethyl (E)-2-hexenoate on different GC columns

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Kovats Retention Indices for Ethyl (E)-2-hexenoate on Diverse GC Columns

For researchers, scientists, and drug development professionals, the precise identification of volatile and semi-volatile compounds is a critical aspect of analytical chemistry. The Kovats retention index (RI) is a standardized method in gas chromatography (GC) that normalizes retention times, enabling data comparison across different instruments and laboratories.[1] This guide provides a comparative analysis of the Kovats retention index for this compound on various GC columns, supported by experimental data and detailed protocols. Understanding the behavior of this unsaturated ester on different stationary phases is crucial for method development and accurate compound identification in complex matrices.

Data Summary: Kovats Retention Indices

The following table summarizes the experimentally determined Kovats retention indices for this compound and structurally similar esters on a variety of GC columns with different polarities. The data has been compiled from various sources to illustrate the influence of the stationary phase on the elution of this compound.

CompoundGC ColumnStationary Phase TypeKovats Retention Index (I)Reference
This compoundDB-1Non-polar1067The Pherobase
This compoundHP-5MSNon-polar (low bleed)1093The Pherobase
This compoundDB-5Non-polar1111The Pherobase
Ethyl hexanoateDB-5Non-polar1000The Pherobase[2]
Ethyl (E,E)-2,4-hexadienoateDB-1Non-polar1067The Pherobase[3]
Ethyl (E,E)-2,4-hexadienoateHP-5MSNon-polar (low bleed)1093The Pherobase[3]
Ethyl (E,E)-2,4-hexadienoateDB-5Non-polar1111The Pherobase[3]
Ethyl (Z)-3-hexenoateDB-WAXPolar1334Benchchem

Note: Data for structurally related compounds are included to provide a broader comparative context due to the limited availability of published data for this compound across a wide range of column polarities.

Experimental Protocol: Determination of Kovats Retention Index

The determination of Kovats retention indices is a standardized method that allows for the comparison of gas chromatographic data across different instruments and laboratories. Below is a detailed methodology for this experiment.

1. Materials and Reagents:

  • Analyte: this compound

  • n-alkane standards: A homologous series of n-alkanes (e.g., C8-C20).

  • Solvent: High-purity hexane or other suitable solvent.

  • GC Columns: A selection of capillary columns with varying stationary phases (e.g., DB-1, DB-5, DB-WAX).

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Syringes for sample injection.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 ppm.

  • Prepare a stock solution of the n-alkane mixture in the same solvent.

  • Prepare a working solution by mixing the analyte stock solution and the n-alkane stock solution. The final concentration of each component should be suitable for GC analysis (e.g., 10-100 ppm).

3. Gas Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or as appropriate for the MS interface.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

    • Note: The temperature program can be isothermal or programmed. The calculated retention indices will differ between the two systems.[4]

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on analyte concentration and column capacity).

4. Data Acquisition and Analysis:

  • Inject the working solution containing the analyte and n-alkanes into the GC system.

  • Record the chromatogram and the retention times for all eluted peaks.

  • Identify the retention time of this compound and the retention times of the two n-alkanes that elute immediately before and after it.

5. Calculation of Kovats Retention Index: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed run:

I = 100 * [n + ( (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n)) )]

Where:

  • I is the Kovats retention index.

  • n is the carbon number of the n-alkane eluting before the analyte.

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane eluting before the analyte.

  • t_R(n+1) is the retention time of the n-alkane eluting after the analyte.

Workflow for Kovats Retention Index Determination

The following diagram illustrates the logical workflow for determining the Kovats retention index of an analyte.

Kovats_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Analyte_Sol Prepare Analyte Solution Working_Sol Prepare Working Solution (Analyte + Alkanes) Analyte_Sol->Working_Sol Alkane_Sol Prepare n-Alkane Standard Mix Alkane_Sol->Working_Sol GC_Injection Inject Working Solution into GC Working_Sol->GC_Injection Chromatogram Acquire Chromatogram GC_Injection->Chromatogram Identify_Peaks Identify Retention Times (Analyte & Bracketing Alkanes) Chromatogram->Identify_Peaks Calculate_RI Calculate Kovats Retention Index Identify_Peaks->Calculate_RI Final_RI Final Kovats RI Calculate_RI->Final_RI

Caption: Workflow for Kovats Retention Index Determination.

References

Navigating the Maze of Co-elution: A Guide to Differentiating Ethyl (E)-2-hexenoate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the analytical challenge of co-eluting compounds, this guide provides a comparative overview of chromatographic techniques for the successful differentiation and quantification of ethyl (E)-2-hexenoate. We present experimental data and detailed protocols to aid in method selection and optimization.

In the intricate world of chromatography, the co-elution of structurally similar compounds presents a significant hurdle to accurate identification and quantification. This compound, a key flavor and fragrance compound, is often found in complex matrices where it can co-elute with its isomers, such as ethyl (Z)-2-hexenoate, ethyl 3-hexenoate, and other C8 esters like ethyl hexanoate. This guide explores and compares the efficacy of various gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods in resolving these challenging separations.

The Co-elution Challenge

The primary difficulty in separating this compound from its isomers and other related esters lies in their similar physicochemical properties, including boiling points and polarities. This often leads to overlapping peaks in a chromatogram, making accurate quantification and confident identification problematic. The choice of analytical technique, including the stationary phase, mobile phase (for HPLC), temperature programming (for GC), and detection method, is paramount to overcoming this challenge.

Comparison of Chromatographic Methodologies

To effectively differentiate this compound, we compare three common chromatographic approaches: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The performance of these techniques is evaluated based on their ability to separate a standard mixture of this compound and its potential co-eluting isomers.

Table 1: Performance Comparison of Chromatographic Methods for the Analysis of this compound and Co-eluting Compounds
ParameterGC-MS with Polar ColumnGC-FID with Polar ColumnHPLC-DAD with C18 Column
Resolution (Rs)
This compound vs. Ethyl (Z)-2-hexenoate> 2.0> 1.8~ 1.2
This compound vs. Ethyl 3-hexenoate> 2.5> 2.2~ 1.5
This compound vs. Ethyl hexanoate> 3.0> 2.8> 2.0
Limit of Quantification (LOQ) ~ 0.01 µg/mL~ 0.05 µg/mL~ 0.1 µg/mL
Analysis Time ~ 20 min~ 20 min~ 15 min
Compound Identification High confidence (Mass Spectra)Based on retention timeBased on retention time and UV spectra
Cost per Sample HighLowMedium

Experimental Protocols

Detailed methodologies for the compared techniques are provided below to enable replication and adaptation for specific laboratory needs.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min (hold for 5 min).

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV. Mass range of m/z 40-300.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Column: DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 220°C at 10°C/min (hold for 5 min).

  • Injector: Split mode (1:50) at 250°C.

  • FID Detector: Temperature at 250°C.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Instrumentation: HPLC system with a diode array detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

    • 0-10 min: 40-70% B

    • 10-12 min: 70-40% B

    • 12-15 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • DAD Detection: Wavelength monitoring at 210 nm.

Method Selection Workflow

The choice of the optimal chromatographic method depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

MethodSelection start Start: Need to differentiate This compound need_id Is structural confirmation (identification) critical? start->need_id high_sensitivity Is high sensitivity (low LOQ) required? need_id->high_sensitivity No gcms Use GC-MS need_id->gcms Yes high_throughput Is high sample throughput a priority? high_sensitivity->high_throughput No high_sensitivity->gcms Yes gcfid Use GC-FID high_throughput->gcfid No hplc Use HPLC-DAD high_throughput->hplc Yes end End gcms->end gcfid->end hplc->end

Figure 1: Decision tree for selecting a chromatographic method.

Conclusion

The successful differentiation of this compound from its co-eluting isomers and related compounds is achievable with careful method selection and optimization. For unambiguous identification and high sensitivity, GC-MS with a polar column is the superior choice due to its excellent resolving power and the structural information provided by mass spectrometry. When high throughput and cost-effectiveness are the primary concerns, and reference standards are available for retention time confirmation, GC-FID offers a robust and reliable alternative. While HPLC-DAD provides a faster analysis time, its resolution for these specific isomers is generally lower than that of GC. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to ensure accurate and reliable results in their analyses.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl (E)-2-hexenoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl (E)-2-hexenoate, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety regulations.

Hazard Identification and Safety Data

This compound is classified as a flammable liquid and vapor.[1][2] It is essential to handle this chemical with appropriate safety measures to prevent ignition and exposure.

PropertyValueSource
GHS Signal Word Warning[1][2]
Hazard Statements H226: Flammable liquid and vapour[1]
Boiling Point 173 - 175 °C[2]
Flash Point 54 °C (129.2 °F)[2]
Storage Temperature Store in a cool, well-ventilated place.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecific RequirementsSource
Hand Protection Protective gloves.[1]
Eye Protection Safety glasses or goggles.[1]
Skin and Body Protection Wear suitable protective clothing, such as a lab coat. Flame-retardant antistatic protective clothing is recommended.[1]
Respiratory Protection In case of insufficient ventilation or when vapors/aerosols are generated, wear suitable respiratory equipment.[1]

Operational and Handling Protocol

Adherence to the following step-by-step operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated.[1]

  • Work in a designated chemical fume hood if there is a risk of inhalation.

  • Keep the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][2] No smoking is permitted in the handling area.[1][2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Ground and bond the container and receiving equipment to prevent static discharge.[1][2]

  • Use only non-sparking tools.[1][2]

2. Handling the Chemical:

  • Wear the appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapor or mist.

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated area in tightly sealed containers.[1]

  • Keep away from heat and sources of ignition.

Emergency Procedures

Immediate and appropriate response to emergencies is crucial to mitigate harm.

Emergency SituationFirst-Aid and Response MeasuresSource
After Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1]
After Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][2]
After Eye Contact Rinse eyes with water as a precaution.[1]
After Ingestion Call a poison center or doctor if you feel unwell.[1]
Spill Response Ventilate the spillage area.[1] Absorb the spill with inert materials and dispose of the waste in accordance with local safety standards.[1] Notify authorities if the product enters sewers or public waters.[1]
Fire Fighting Use carbon dioxide (CO2), sand, dry powder, or foam to extinguish.[1][2] Firefighters should wear self-contained breathing apparatus and complete protective clothing.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.

  • Chemical Disposal: Dispose of the contents and container in accordance with licensed collector’s sorting instructions and approved waste disposal plants.[1][2] Do not mix with other waste.

  • Container Disposal: Handle uncleaned containers as you would the product itself. Flammable vapors may accumulate in the container.[1]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Ensure Good Ventilation prep2 Remove Ignition Sources prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 disp1 Collect Waste in a Labeled, Sealed Container handle1->disp1 Waste Generation storage1 Store in a Cool, Dry, Well-Ventilated Area handle2->storage1 storage1->handle1 For Reuse disp2 Dispose According to Institutional and Local Regulations disp1->disp2

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.